Product packaging for Aprotinin(Cat. No.:CAS No. 57285-09-3)

Aprotinin

Cat. No.: B3435010
CAS No.: 57285-09-3
M. Wt: 6511 g/mol
InChI Key: ZPNFWUPYTFPOJU-VTZMWSDISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context of Protease Inhibitor Discovery and Aprotinin's Emergence

The exploration of protease inhibitors is a significant field in biochemistry and pharmacology, with roots stretching back to the early 20th century. These inhibitors are molecules that interfere with the catalytic action of proteases, enzymes that break down proteins. The discovery of this compound in 1930 marked a pivotal moment in this field. nih.govmdpi.com Initially identified as a "kallikrein inactivator" in bovine lymph nodes, it was later characterized in 1936 as a trypsin inhibitor from bovine pancreas. mdpi.com This natural polypeptide, also known as bovine pancreatic trypsin inhibitor (BPTI), was one of the earliest protease inhibitors to be discovered and studied extensively. mdpi.comwikipedia.org

For several decades, this compound remained a key subject of research, contributing significantly to the understanding of protease-inhibitor interactions. The broader field of protease inhibitor development gained substantial momentum much later, particularly with the onset of the HIV/AIDS epidemic. In 1985, HIV was identified as the cause of AIDS, and its genome was sequenced, revealing the essential role of HIV protease in the viral life cycle. wikipedia.org This discovery catalyzed a race to develop synthetic protease inhibitors as therapeutic agents. wikipedia.orgrsc.org

The first HIV protease inhibitor, Saquinavir, was approved for medical use in 1995, a result of intense, structure-based drug design efforts that began in the late 1980s. wikipedia.orgrsc.orgtheinventors.org This event heralded a new era in drug development and a revolutionary step in HIV treatment, transforming it into a manageable condition. avert.org While the development of synthetic protease inhibitors for diseases like HIV infection occurred much later, the initial discovery and characterization of natural inhibitors like this compound laid the fundamental groundwork for understanding how these molecules function. wikipedia.org this compound itself was used clinically for decades to reduce bleeding during complex surgeries due to its antifibrinolytic properties, though its use was later restricted. drugbank.comresearchgate.net

This compound's Unique Position in Biomedical Research and its Utility as a Research Tool

This compound holds a distinct position in biomedical research due to its nature as a broad-spectrum, yet specific, inhibitor of serine proteases. drugbank.com This small protein, derived from bovine lung or pancreas, has become an indispensable tool in the laboratory for preventing the degradation of proteins and peptides by endogenous proteases. wikipedia.orgsigmaaldrich.commpbio.com Its primary utility lies in its ability to preserve the integrity of biological samples during experimental procedures. sigmaaldrich.com

In various research applications, from cell biology to diagnostics, maintaining the structural and functional integrity of proteins is paramount. When cells and tissues are lysed or homogenized to extract their contents, proteases are released, which can rapidly degrade the proteins of interest. The addition of this compound to lysis buffers and sample preparations effectively inhibits this proteolytic activity, ensuring that researchers can study intact and functional proteins. wikipedia.orgmpbio.comsigmaaldrich.comselleckchem.com

This compound's utility extends to numerous specific laboratory techniques:

Immunoassays: It is used as a proteolytic inhibitor in radioimmunoassays (RIAs) and enzyme-linked immunosorbent assays (ELISAs) to protect polypeptide hormones and other protein targets from degradation. mpbio.cominterchim.fr

Sample Preservation: Small quantities of this compound are added to blood collection tubes to enable the accurate measurement of rapidly degraded proteins, such as glucagon (B607659). wikipedia.orgmpbio.cominterchim.fr

Protein Purification: During the manufacturing and purification of biopharmaceuticals, including antibodies and recombinant proteins, this compound helps maintain the integrity and stability of the final product. sigmaaldrich.com

In Vitro Diagnostics (IVD): It is used in the preparation of biological samples for diagnostic assays to ensure the stability of protein-based diagnostic markers. sigmaaldrich.com

Histochemistry: this compound can be labeled with fluorescent tags like fluorescein (B123965) isothiocyanate (FITC). This conjugate retains its inhibitory properties and can be used as a fluorescent reagent to stain certain glycoconjugates in tissues. wikipedia.orgmpbio.com

Its stability across a range of temperatures and pH values, combined with its high affinity for key proteases, makes this compound a reliable and widely used reagent for protecting proteins in diverse research settings. sigmaaldrich.com

Overview of this compound's Broad Protease Inhibitory Spectrum in Research Settings

This compound is a competitive, reversible inhibitor that forms stable, stoichiometric complexes with the active sites of a variety of serine proteases. wikipedia.orgsigmaaldrich.com Its mechanism involves a specific, tight-binding interaction where a lysine (B10760008) residue (Lys-15) on an exposed loop of the this compound molecule fits perfectly into the specificity pocket of the target protease, blocking its catalytic function. wikipedia.orgvirginia.edu This binding is reversible, with the complex typically dissociating at extreme pH levels (below 3 or above 10). sigmaaldrich.cominterchim.fr

The inhibitory spectrum of this compound is broad but is primarily directed against serine proteases. It is particularly potent against trypsin, plasmin, and various forms of kallikrein. mdpi.comwikipedia.orgdrugbank.com Its action on kallikrein inhibits the intrinsic pathway of coagulation, while its inhibition of plasmin slows down fibrinolysis, the process of breaking down blood clots. wikipedia.orginterchim.fr This dual action is the basis for its historical use as an antifibrinolytic agent. drugbank.com

In research, this compound is valued for its ability to inhibit common proteases that can compromise experimental results. The table below summarizes its inhibitory activity against several key enzymes, as defined by the inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a stronger binding affinity and more potent inhibition.

EnzymeSource/ConditionInhibition Constant (Ki)Reference
TrypsinBovine, pH 8.00.06 pM sigmaaldrich.comselleckchem.com
Trypsin 1Human Pancreatic< 0.2 nM nih.gov
Trypsin 2Human Pancreatic< 1 nM nih.gov
PlasminPorcine, pH 7.84.0 nM sigmaaldrich.com
Chymotrypsin (B1334515)Bovine, pH 8.09.0 nM sigmaaldrich.com
KallikreinPlasma30 nM; 100 nM sigmaaldrich.com
KallikreinPancreatic, pH 8.01.0 nM sigmaaldrich.com
KallikreinTissue1 nM sigmaaldrich.com
ElastaseHuman Leukocytes, pH 8.03.5 µM sigmaaldrich.com
UrokinaseHuman, pH 8.88.0 µM sigmaaldrich.com

Conversely, this compound shows no or only weak inhibition against other classes of proteases, such as cysteine proteases (e.g., papain), aspartic proteases (e.g., pepsin), and metalloproteases (e.g., carboxypeptidases). selleckchem.comsigmaaldrich.com It also does not inhibit Factor Xa or thrombin. virginia.edusigmaaldrich.com This specificity allows researchers to selectively inhibit serine protease activity without affecting other proteolytic systems. More recently, its broad-spectrum inhibitory action against host proteases has made it a candidate for investigation as an antiviral agent, as some viruses rely on these host enzymes for their replication. nih.govresearchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C284H432N84O79S7 B3435010 Aprotinin CAS No. 57285-09-3

Properties

Key on ui mechanism of action

Aprotinin inhibits serine proteases including trypsin, chymotrypsin and plasmin at a concentration of about 125,000 IU/mL, and kallikrein at 300,000 IU/mL. The inhibition of kallikrein inhibits formation of factor XIIa. This inhibits the intrinsic pathway of coagulation and fibrinolysis. Inhibition of plasmin also slows fibrinolysis.
Aprotinin is a broad spectrum protease inhibitor which modulates the systemic inflammatory response (SIR) associated with cardiopulmonary bypass (CPB) surgery. SIR results in the interrelated activation of the hemostatic, fibrinolytic, cellular and humoral inflammatory systems. Aprotinin, through its inhibition of multiple mediators (e.g., kallikrein, plasmin) results in the attenuation of inflammatory responses, fibrinolysis, and thrombin generation.
Aprotinin inhibits pro-inflammatory cytokine release and maintains glycoprotein homeostasis. In platelets, aprotinin reduces glycoprotein loss (e.g., GpIb, GpIIb/IIIa), while in granulocytes it prevents the expression of pro-inflammatory adhesive glycoproteins (e.g., CD11b).
The effects of aprotinin use in ... /cardiopulmonary bypass/ involves a reduction in inflammatory response which translates into a decreased need for allogeneic blood transfusions, reduced bleeding, and decreased mediastinal re-exploration for bleeding.
Aprotinin is thought to improve hemostasis during and after cardiopulmonary bypass by preserving platelet membrane receptors that maintain the adhesive and aggregative capacity of platelets. In addition, aprotinin inhibits fibrinolysis through inhibition of plasmin and plasma and tissue kallikreins. Because of its effects on kallikrein, aprotinin also inhibits activation of the intrinsic clotting system (i.e., contact phase of coagulation), a process that both initiates coagulation and promotes fibrinolysis. The relative contribution of these effects of aprotinin to the drug's therapeutic action remains to be fully elucidated.
For more Mechanism of Action (Complete) data for APROTININ (6 total), please visit the HSDB record page.

CAS No.

57285-09-3

Molecular Formula

C284H432N84O79S7

Molecular Weight

6511 g/mol

IUPAC Name

(3S)-4-[[(2S)-1-[[(1S,2aS,4S,5aS,8aS,11aS,13S,14aS,16R,17aR,19R,20aR,25R,26aR,29aR,31R,32aR,34R,35aR,37S,38aR,41aR,42S,44aR,45S,47aS,48R,50aS,51S,53aS,54R,56aS,57S,59aS,60S,62aR,63S,66S,69S,72S,75S,78S,81S,84S,87S,90S,93S)-29a,62a,69,84-tetrakis(4-aminobutyl)-35a,75,78-tris(2-amino-2-oxoethyl)-14a-(3-amino-3-oxopropyl)-8a,41a,72-tribenzyl-50a,53a-bis[(2S)-butan-2-yl]-47a,48,56a,81,90-pentakis(3-carbamimidamidopropyl)-31,60-bis(2-carboxyethyl)-42-[[2-[[2-[[(1S)-1-carboxyethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamoyl]-57-(carboxymethyl)-11a,45-bis[(1R)-1-hydroxyethyl]-13-[(1S)-1-hydroxyethyl]-66-(hydroxymethyl)-2a,16,38a,44a-tetrakis[(4-hydroxyphenyl)methyl]-26a,32a,59a,63,87-pentamethyl-20a,34-bis(2-methylpropyl)-51-(2-methylsulfanylethyl)-1a,3,4a,7a,9,10a,12,13a,15,16a,18,19a,22a,24,25a,28a,30,31a,33,34a,36,37a,40a,43a,44,46a,47,49a,50,52a,53,55a,56,58a,59,61a,62,64a,65,68,71,74,77,80,83,86,89,92,95,98-pentacontaoxo-5a-propan-2-yl-39,40,66a,67a,70a,71a-hexathia-a,2,3a,6a,8,9a,11,12a,14,15a,17,18a,21a,23,24a,27a,29,30a,32,33a,35,36a,39a,42a,43,45a,46,48a,49,51a,52,54a,55,57a,58,60a,61,63a,64,67,70,73,76,79,82,85,88,91,94,97-pentacontazahexacyclo[91.71.4.454,117.04,8.019,23.025,29]doheptacontahectan-37-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-1-[(2S)-2-amino-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C284H432N84O79S7/c1-21-144(9)222-271(439)337-174(68-46-105-309-282(300)301)239(407)340-187(120-160-77-85-164(374)86-78-160)251(419)341-185(116-156-55-29-24-30-56-156)250(418)342-188(121-161-79-87-165(375)88-80-161)252(420)346-191(123-208(291)378)246(414)322-149(14)230(398)326-168(62-35-39-98-285)234(402)319-146(11)227(395)314-132-215(385)324-181(113-141(3)4)247(415)354-199-137-452-453-138-200-263(431)336-179(97-112-448-20)242(410)331-176(70-48-107-311-284(304)305)244(412)363-226(154(19)372)274(442)358-197(233(401)316-129-212(382)312-130-213(383)318-151(16)278(446)447)135-449-451-139-201(355-253(421)186(117-157-57-31-25-32-58-157)344-256(424)195(127-220(393)394)350-267(435)204-72-50-109-366(204)275(443)167(289)61-43-102-306-279(294)295)265(433)339-182(114-142(5)6)248(416)338-180(93-96-218(389)390)276(444)368-111-52-74-206(368)277(445)367-110-51-73-205(367)268(436)349-189(122-162-81-89-166(376)90-82-162)259(427)362-224(152(17)370)269(437)317-133-216(386)365-108-49-71-203(365)266(434)357-202(264(432)333-169(63-36-40-99-286)235(403)320-148(13)229(397)328-175(69-47-106-310-283(302)303)243(411)360-223(145(10)22-2)272(440)361-222)140-454-450-136-198(325-214(384)131-313-211(381)128-315-232(400)183(119-159-75-83-163(373)84-76-159)351-270(438)221(143(7)8)359-258(426)190(118-158-59-33-26-34-60-158)352-273(441)225(153(18)371)364-245(413)177(335-262(199)430)91-94-207(290)377)261(429)334-172(66-44-103-307-280(296)297)236(404)321-147(12)228(396)327-170(64-37-41-100-287)237(405)330-173(67-45-104-308-281(298)299)238(406)345-192(124-209(292)379)255(423)347-193(125-210(293)380)254(422)343-184(115-155-53-27-23-28-54-155)249(417)332-171(65-38-42-101-288)240(408)353-196(134-369)260(428)323-150(15)231(399)329-178(92-95-217(387)388)241(409)348-194(126-219(391)392)257(425)356-200/h23-34,53-60,75-90,141-154,167-206,221-226,369-376H,21-22,35-52,61-74,91-140,285-289H2,1-20H3,(H2,290,377)(H2,291,378)(H2,292,379)(H2,293,380)(H,312,382)(H,313,381)(H,314,395)(H,315,400)(H,316,401)(H,317,437)(H,318,383)(H,319,402)(H,320,403)(H,321,404)(H,322,414)(H,323,428)(H,324,385)(H,325,384)(H,326,398)(H,327,396)(H,328,397)(H,329,399)(H,330,405)(H,331,410)(H,332,417)(H,333,432)(H,334,429)(H,335,430)(H,336,431)(H,337,439)(H,338,416)(H,339,433)(H,340,407)(H,341,419)(H,342,418)(H,343,422)(H,344,424)(H,345,406)(H,346,420)(H,347,423)(H,348,409)(H,349,436)(H,350,435)(H,351,438)(H,352,441)(H,353,408)(H,354,415)(H,355,421)(H,356,425)(H,357,434)(H,358,442)(H,359,426)(H,360,411)(H,361,440)(H,362,427)(H,363,412)(H,364,413)(H,387,388)(H,389,390)(H,391,392)(H,393,394)(H,446,447)(H4,294,295,306)(H4,296,297,307)(H4,298,299,308)(H4,300,301,309)(H4,302,303,310)(H4,304,305,311)/t144-,145-,146+,147-,148-,149+,150-,151-,152-,153+,154+,167-,168+,169+,170-,171-,172-,173-,174-,175-,176+,177-,178-,179-,180+,181+,182+,183-,184-,185+,186-,187+,188+,189+,190-,191+,192-,193-,194-,195-,196-,197+,198+,199-,200-,201+,202+,203-,204-,205+,206+,221-,222-,223-,224-,225-,226-/m0/s1

InChI Key

ZPNFWUPYTFPOJU-VTZMWSDISA-N

SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C(=O)NC(C(=O)NCC(=O)N6CCCC6C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CC(=O)O)CCC(=O)O)C)CO)CCCCN)CC7=CC=CC=C7)CC(=O)N)CC(=O)N)CCCNC(=N)N)CCCCN)C)CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCC(=O)N)C(C)O)CC8=CC=CC=C8)C(C)C)CC9=CC=C(C=C9)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)C)CCCCN)C(C)O)CC1=CC=C(C=C1)O)CCC(=O)O)CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)N)C(=O)NCC(=O)NCC(=O)NC(C)C(=O)O)C(C)O)CCCNC(=N)N)CCSC)CC(C)C)C)CCCCN)C)CC(=O)N)CC1=CC=C(C=C1)O)CC1=CC=CC=C1)CC1=CC=C(C=C1)O)CCCNC(=N)N)C(C)CC

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)NCC(=O)N[C@@H](C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N4CCC[C@@H]4C(=O)N5CCC[C@@H]5C(=O)N[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N6CCC[C@H]6C(=O)N[C@H](CSSC[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3)CC(=O)O)CCC(=O)O)C)CO)CCCCN)CC7=CC=CC=C7)CC(=O)N)CC(=O)N)CCCNC(=N)N)CCCCN)C)CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CCC(=O)N)[C@@H](C)O)CC8=CC=CC=C8)C(C)C)CC9=CC=C(C=C9)O)C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)C)CCCCN)[C@H](C)O)CC1=CC=C(C=C1)O)CCC(=O)O)CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCNC(=N)N)N)C(=O)NCC(=O)NCC(=O)N[C@@H](C)C(=O)O)[C@@H](C)O)CCCNC(=N)N)CCSC)CC(C)C)C)CCCCN)C)CC(=O)N)CC1=CC=C(C=C1)O)CC1=CC=CC=C1)CC1=CC=C(C=C1)O)CCCNC(=N)N)[C@@H](C)CC

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C(=O)NC(C(=O)NCC(=O)N6CCCC6C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CC(=O)O)CCC(=O)O)C)CO)CCCCN)CC7=CC=CC=C7)CC(=O)N)CC(=O)N)CCCNC(=N)N)CCCCN)C)CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCC(=O)N)C(C)O)CC8=CC=CC=C8)C(C)C)CC9=CC=C(C=C9)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)C)CCCCN)C(C)O)CC1=CC=C(C=C1)O)CCC(=O)O)CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)N)C(=O)NCC(=O)NCC(=O)NC(C)C(=O)O)C(C)O)CCCNC(=N)N)CCSC)CC(C)C)C)CCCCN)C)CC(=O)N)CC1=CC=C(C=C1)O)CC1=CC=CC=C1)CC1=CC=C(C=C1)O)CCCNC(=N)N)C(C)CC

Color/Form

Clear, colorless

melting_point

>100 °C

physical_description

White powder;  [Sigma-Aldrich MSDS]

Origin of Product

United States

Molecular and Structural Basis of Aprotinin S Function

Elucidation of Aprotinin's Primary and Secondary Structure through Academic Research

Academic research has been instrumental in defining the primary and secondary structures of this compound. The primary structure of this compound consists of a single polypeptide chain composed of 58 amino acid residues. uni-muenchen.denih.gov This sequence was elucidated through methods such as automated Edman sequencing. nih.gov

The amino acid sequence of bovine BPTI is RPDFC LEPPY TGPCK ARIIR YFYNA KAGLC QTFVY GGCRA KRNNF KSAED CMRTC GGA. wikipedia.org This sequence reveals a high proportion of basic residues, including 10 lysine (B10760008) (K) and arginine (R) side chains, and only 4 acidic residues (aspartate (D) and glutamate (B1630785) (E)), contributing to the protein's strongly basic character with an isoelectric point close to 10.5. uni-muenchen.dewikipedia.org

The secondary structure of this compound includes a double-stranded antiparallel β-sheet and an α-helix. tandfonline.com The β-sheet is formed by residues from Ala-16 to Gly-36 and is twisted into a right-handed double helix with 14 residues per turn. uni-muenchen.deuni-muenchen.demdpi.com Qualitative interpretation of NMR data has revealed secondary structural features similar to those documented for BPTI. nih.gov

Tertiary and Quaternary Structural Research of this compound

The tertiary structure of this compound is crucial for its inhibitory activity. X-ray crystallography has been a key technique in determining the three-dimensional structure, revealing a pear-shaped molecule with approximate dimensions of 29 Å in length and 19 Å in diameter. uni-muenchen.deuni-muenchen.demdpi.com The polypeptide chain is folded such that hydrophobic residues are primarily located in the interior, while most hydrophilic residues are on the surface. uni-muenchen.de The compact tertiary structure is stabilized by three intramolecular disulfide bridges formed between cysteine residues. uni-muenchen.dewikipedia.orgmdpi.com These disulfide bonds link Cys5-Cys55, Cys14-Cys38, and Cys30-Cys51. wikipedia.org This arrangement contributes significantly to this compound's remarkable stability against denaturation by heat, acids, alkalis, organic solvents, and proteolytic degradation. mdpi.comsigmaaldrich.com

This compound is typically monomeric in solution. rcsb.org However, research indicates that it can associate into a decamer at high salt concentrations, with sulfate (B86663) ions helping to neutralize the basic residues and stabilize the decameric form. rcsb.org

This compound's Defined Domain Architecture and Functional Regions

This compound itself is considered a classic member of the Kunitz-type serine protease inhibitor family, often referred to as the Kunitz/BPTI domain. ebi.ac.uk This domain is a short (~50 residue) α/β protein with a defined fold constrained by the three disulfide bonds. ebi.ac.uk

A key functional region of this compound is the reactive site, which forms a tight contact with the active site cleft of target proteinases. uni-muenchen.de This region is located on an exposed loop, sometimes referred to as the canonical loop, situated between the first α-helix and β-sheet. nih.govplos.org While this compound is a single-domain protein, this reactive site loop acts as a critical functional region responsible for enzyme binding and inhibition.

Conformational Dynamics of this compound: Research Insights

Research into the conformational dynamics of this compound has provided insights into its flexibility and interaction with other molecules. Molecular dynamics simulations have been used to study the conformational space of proteins like BPTI in solution. nih.gov These studies have shown that even well-packed aromatic sidechains in the interior of a stable protein can exhibit relatively rapid flipping motions. wikipedia.org

Molecular dynamics simulations of this compound in complex with human dipeptidyl peptidase III (hDPP III) have shown that this compound binding can significantly affect the stability of the enzyme, hindering inter-domain motion and stabilizing hDPP III in an open form. tandfonline.comresearchgate.net This suggests that this compound's interaction involves dynamic adjustments and stabilization of its binding partners.

Structure-Function Relationships in this compound Inhibition: An Academic Perspective

The inhibitory function of this compound is intrinsically linked to its three-dimensional structure and the specific arrangement of amino acid residues at its reactive site. This compound acts as a competitive inhibitor of several serine proteases by binding tightly to their active sites, thereby blocking substrate access and enzymatic activity. mdpi.comsigmaaldrich.com The remarkable affinity and stability of the enzyme-inhibitor complex are attributed to the complementary shapes and charges of the contact regions, often described by the "key and lock" hypothesis. uni-muenchen.de

Detailed crystallographic studies of complexes formed between this compound and target enzymes like trypsin and chymotrypsin (B1334515) have revealed the extensive network of interactions that stabilize the complex. These interactions include hydrogen bonds, salt bridges, and numerous van der Waals interactions. uni-muenchen.de The pre-organized structure of this compound's reactive domain, which almost perfectly complements the enzyme's active site, minimizes the conformational changes required for complex formation, contributing to the high association constant. uni-muenchen.de

Identification of Key Amino Acid Residues and Active Sites in this compound Research

Academic research has identified specific amino acid residues within this compound that are crucial for its inhibitory activity and interaction with target proteases. The reactive site, or canonical loop, contains several key residues involved in binding. nih.govplos.org

In the interaction with trypsin, a lysine residue at position 15 (Lys15) is particularly important. uni-muenchen.de This residue, located at the P1 position in the nomenclature describing inhibitor-enzyme interactions, fits tightly into the specificity pocket of trypsin and related proteinases. tandfonline.comuni-muenchen.de Crystallographic studies of the bovine trypsin-BPTI complex have shown that the interaction between the side chain of Lys15 and Asp189 at the bottom of the trypsin specificity pocket is a primary contributor to the extremely strong inhibition. tandfonline.comresearchgate.net

Other residues in the reactive site loop, such as P13, C14, A16, R17, and I18, are also considered crucial for binding to serine proteases. nih.govplos.org While residue 19 (arginine) is not always in the primary contact region with enzymes like trypsin, its basic nature can be important for complex formation with kallikreins. uni-muenchen.deuni-muenchen.de Studies on this compound-type inhibitors have suggested that a basic residue in positions 17, 19, or 39 may be required for sufficient energy for complex formation with kallikreins. uni-muenchen.de

Crystallographic studies have shown that approximately 13 amino acid residues of BPTI interact with the enzyme at a distance of less than 4 Å. tandfonline.comresearchgate.net These residues, along with the complementary nature of the binding surfaces, contribute to the high affinity and specificity of this compound for its target enzymes.

Key Amino Acid ResiduePosition (this compound)Role in InhibitionInteracting Enzyme Residue (Example: Trypsin)Reference
Lysine15Fits into specificity pocket, strong interactionAsp189 tandfonline.comuni-muenchen.deresearchgate.net
Arginine19Important for kallikrein inhibition (basic character)Not always in primary contact uni-muenchen.deuni-muenchen.de
Arginine17Crucial for binding to serine proteasesInvolved in hydrogen bonding with hDPP III nih.govplos.orgresearchgate.net
Phenylalanine45Involved in hydrophobic interactions uni-muenchen.de
Tyrosine35Involved in hydrophobic interactions uni-muenchen.de
Structural FeatureDescriptionResearch Methods UsedReference
Primary StructureSingle polypeptide chain of 58 amino acidsEdman sequencing uni-muenchen.denih.govnih.gov
Secondary StructureAntiparallel β-sheet (Ala-16 to Gly-36), α-helixX-ray crystallography, NMR uni-muenchen.detandfonline.comuni-muenchen.demdpi.comnih.gov
Tertiary StructurePear-shaped, compact, stabilized by 3 disulfide bonds (Cys5-Cys55, Cys14-Cys38, Cys30-Cys51)X-ray crystallography, NMR uni-muenchen.dewikipedia.orgtandfonline.comuni-muenchen.demdpi.com
Quaternary StructureMonomeric in solution, can form decamer at high saltX-ray crystallography rcsb.org
Reactive Site (Canonical Loop)Exposed loop between α-helix and β-sheet, binds enzyme active siteX-ray crystallography, Mutagenesis uni-muenchen.denih.govplos.org
Disulfide BridgesThree intramolecular bonds stabilizing tertiary structureBiochemical analysis, Structural studies uni-muenchen.dewikipedia.orgmdpi.com

Biochemical Mechanisms of Aprotinin Mediated Protease Inhibition

Detailed Research on Aprotinin's Interaction with Serine Proteases

This compound, also known as bovine pancreatic trypsin inhibitor (BPTI), interacts with serine proteases through a mechanism that has been precisely defined by structural and kinetic studies. mdpi.commedchemexpress.com It functions as a competitive, reversible inhibitor for a multitude of serine proteases. sigmaaldrich.comnih.gov The interaction involves the formation of a stable, non-covalent complex between the inhibitor and the active site of the enzyme. sigmaaldrich.com This binding effectively blocks the enzyme's access to its natural substrates. The structural integrity of this compound, maintained by three disulfide bonds, is crucial for its inhibitory activity, conferring high stability against proteolysis, high temperatures, and extreme pH values. sigmaaldrich.comwikipedia.org

Research has established that this compound binds to serine proteases in a simple, equimolar 1:1 stoichiometry. This means one molecule of this compound binds to one molecule of the target protease to form the inhibited enzyme-inhibitor complex.

The binding is a reversible process. sigmaaldrich.comnih.gov The this compound-protease complex is notably stable under typical physiological conditions. However, dissociation of the complex can be induced by altering the pH. Most this compound-protease complexes will dissociate at a pH below 3.0 or above 10.0. sigmaaldrich.comsigmaaldrich.com This characteristic allows for the separation of the inhibitor from the protease in research settings, for instance, through chromatography under acidic or alkaline conditions. sigmaaldrich.com The trypsin-aprotinin complex, in particular, demonstrates exceptional stability, resisting dissociation even in the presence of high concentrations of denaturing agents like 8 M urea. sigmaaldrich.com

The potency and kinetics of this compound's inhibitory activity are quantified by several key parameters:

Inhibition Constant (Kᵢ): This represents the equilibrium dissociation constant for the inhibitor-enzyme complex. A lower Kᵢ value signifies a higher affinity of the inhibitor for the enzyme and thus more potent inhibition.

Association Rate Constant (kₒₙ): This second-order rate constant measures how quickly the inhibitor binds to the enzyme. nih.gov

Dissociation Rate Constant (kₒff): This first-order rate constant measures how quickly the inhibitor-enzyme complex breaks down. nih.gov The residence time of an inhibitor on its target is the reciprocal of the kₒff (1/kₒff) and is a critical determinant of the duration of its biological effect. excelleratebio.com

Academic studies have determined the Kᵢ values of this compound for a wide array of serine proteases. Its affinity for trypsin is exceptionally high, with a Kᵢ in the picomolar range, making it one of the most potent natural inhibitors known for this enzyme. medchemexpress.comsigmaaldrich.com The affinities for other proteases such as chymotrypsin (B1334515), plasmin, and kallikrein are also in the nanomolar range, indicating strong inhibition. medchemexpress.comsigmaaldrich.comnih.gov

Interactive Table: Inhibition Constants (Kᵢ) of this compound for Various Serine Proteases

Enzyme Source pH Kᵢ Value Reference(s)
Trypsin Bovine 8.0 0.06 pM sigmaaldrich.com, medchemexpress.com
Plasmin Human N/A 0.23 nM medchemexpress.com
Plasmin Porcine 7.8 4.0 nM sigmaaldrich.com
Recombinant this compound vs. Plasmin N/A N/A 8.6 nM nih.gov
Natural this compound vs. Plasmin N/A N/A 7.5 nM nih.gov
Human this compound Analogue vs. Plasmin N/A N/A 22.7 nM nih.gov
Chymotrypsin Bovine 8.0 9 nM sigmaaldrich.com, medchemexpress.com
Plasma Kallikrein N/A N/A 30 nM sigmaaldrich.com
Tissue Kallikrein N/A N/A 1 nM sigmaaldrich.com
Pancreatic Kallikrein Bovine 8.0 1.0 nM sigmaaldrich.com
Human Leukocyte Elastase Human 8.0 3.5 µM sigmaaldrich.com
Urokinase Human 8.8 8.0 µM sigmaaldrich.com

Specificity and Selectivity Profiling of this compound in Research Systems

The inhibitory profile of this compound is characterized by its broad-spectrum activity against many, but not all, serine proteases. This profile is dictated by the molecular interactions between the inhibitor and the enzyme's active site.

This compound functions via a "standard mechanism" of inhibition, acting as a competitive, substrate-like inhibitor. nih.gov Its structure features a prominent, solvent-exposed binding loop. Within this loop, the side chain of a specific amino acid residue acts as the primary contact point with the enzyme's active site. wikipedia.org

For trypsin and trypsin-like proteases, which preferentially cleave peptide bonds following basic amino acids, the key residue in this compound is Lysine-15 (Lys15). wikipedia.org The long, positively charged side chain of Lys15 fits perfectly into the negatively charged S1 specificity pocket of the trypsin active site, mimicking a genuine substrate. wikipedia.org However, unlike a true substrate, the rigid, stable conformation of this compound prevents the scissile peptide bond from being hydrolyzed, or allows it to be cleaved only extremely slowly. This tight, non-productive binding effectively sequesters the enzyme, preventing it from acting on other substrates. sigmaaldrich.com Molecular modeling studies have shown that the this compound-enzyme complex is stabilized by a network of intermolecular hydrogen bonds, as well as electrostatic and hydrophobic interactions. nih.gov

This compound is considered a broad-spectrum or pan-protease inhibitor because it effectively inhibits multiple serine proteases that are key to various physiological and pathophysiological processes. researchgate.netresearchgate.netnih.govmdpi.com Its primary targets include trypsin, chymotrypsin, plasmin, and both plasma and tissue kallikrein. sigmaaldrich.comnih.gov This broad activity is why it has been investigated for conditions involving widespread protease activation. nih.govnih.gov

In research, this broad specificity can be advantageous for preventing general proteolytic degradation during protein isolation. sigmaaldrich.com However, it contrasts with highly selective inhibitors designed to target a single, specific protease. While broad-spectrum inhibitors like this compound can have widespread effects by inhibiting multiple pathways simultaneously (e.g., coagulation and fibrinolysis), this lack of specificity can be a drawback when a more targeted intervention is desired. researchgate.netnih.gov Research comparing this compound to more selective inhibitors has found that for certain viral entry mechanisms, broad-spectrum inhibition can be more effective than targeting a single protease like TMPRSS2, as viruses may utilize a range of host proteases for activation. nih.govmdpi.com

Thermodynamic Characterization of this compound-Protease Interactions

A complete understanding of the forces driving the interaction between this compound and proteases requires thermodynamic characterization. This involves measuring the changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) upon binding. Isothermal titration calorimetry (ITC) is the primary experimental technique used to directly measure the heat changes associated with such binding events, allowing for the determination of these thermodynamic parameters. researchgate.net

The formation of the this compound-protease complex is a thermodynamically favorable process, as indicated by the highly negative Gibbs free energy of binding (ΔG), which can be calculated from the very low Kᵢ values (ΔG = RT ln Kᵢ). The interaction is characterized by a high degree of stability, which stems from a combination of favorable enthalpic and entropic contributions. sigmaaldrich.com

Enthalpy (ΔH): The favorable enthalpic contribution arises from the formation of multiple non-covalent interactions, including hydrogen bonds and van der Waals forces, between the inhibitor and the enzyme's active site.

Entropy (ΔS): The entropic contribution is more complex. While the association of two molecules into one complex is entropically unfavorable (negative ΔS), this is often counteracted by a large, positive entropic contribution from the displacement of ordered water molecules from the interacting surfaces upon binding.

The compact and pre-organized structure of this compound minimizes the entropic penalty of binding, contributing to its high affinity for target proteases. sigmaaldrich.com The remarkable stability of the complex, such as that between this compound and trypsin, underscores a highly favorable thermodynamic profile. sigmaaldrich.com

Compound Names

Interactive Table: List of Compounds Mentioned

Compound Name Type
This compound Polypeptide, Protease Inhibitor
Trypsin Enzyme (Serine Protease)
Chymotrypsin Enzyme (Serine Protease)
Plasmin Enzyme (Serine Protease)
Kallikrein Enzyme (Serine Protease)
Elastase Enzyme (Serine Protease)
Urokinase Enzyme (Serine Protease)
Thermolysin Enzyme (Metalloendopeptidase)
Urea Denaturing Agent
Lysine (B10760008) Amino Acid

Non-Canonical Inhibitory Mechanisms Explored in this compound Research

While this compound is classically recognized as a competitive inhibitor of serine proteases, forming stable complexes to block their active sites, extensive research has unveiled a range of non-canonical inhibitory mechanisms. wikipedia.org These alternative pathways and molecular interactions contribute to its broad spectrum of biological effects, extending beyond simple enzyme inhibition. These mechanisms are crucial for understanding the full therapeutic and physiological impact of this compound.

Inhibition of the Intrinsic Coagulation Pathway

This compound demonstrates significant anticoagulant properties by specifically targeting the intrinsic pathway of coagulation. nih.govnih.gov This effect is primarily mediated through the potent inhibition of plasma kallikrein. wikipedia.orgdrugbank.com By inhibiting kallikrein, this compound prevents the formation of factor XIIa, a critical initiating step in the intrinsic cascade. drugbank.com This action effectively dampens the amplification of the coagulation cascade, independent of its effects on fibrinolysis. nih.gov Research has shown that while this compound effectively inhibits clot formation initiated via the intrinsic pathway, it has no significant effect on the tissue factor-initiated extrinsic pathway at clinically relevant concentrations. nih.govnih.gov

Modulation of Platelet Function

The influence of this compound on platelet function has been a subject of considerable investigation, with some conflicting findings. A primary proposed mechanism for its platelet-preserving effects is the inhibition of plasmin-induced platelet activation. nih.gov By blocking plasmin, this compound prevents the cleavage of platelet surface receptors that can lead to activation and subsequent dysfunction. drugbank.com

However, more complex, non-canonical interactions have also been proposed. Some studies have indicated that this compound at clinically relevant concentrations can selectively inhibit thrombin-mediated platelet activation through the Protease-Activated Receptor (PAR)-1, but not PAR-4. nih.gov This selective inhibition is noteworthy as it cannot be explained by the direct inhibition of thrombin alone. nih.gov In contrast, other studies have reported that this compound has no direct effect on platelet activation and aggregation induced by various agonists, including thrombin. nih.gov

Table 1: Summary of Research Findings on this compound's Effect on Platelet Function

Research FindingSupporting EvidenceContradictory Evidence
Inhibition of Plasmin-Induced Platelet Activation This compound and tranexamic acid (TXA) inhibited plasmin-induced platelet activation. nih.govnih.gov-
Direct Inhibition of Thrombin-Mediated Platelet Activation Selective inhibition of PAR-1 activation, but not PAR-4, by thrombin. nih.govNo inhibition of platelet activation by various agonists, including thrombin. nih.gov
Preservation of Platelet Glycoproteins Reduces the loss of glycoproteins such as GpIb and GpIIb/IIIa on platelets. drugbank.comEffects on platelets may be fully explained by inhibition of plasmin and decreased thrombin generation via the intrinsic pathway. nih.gov

Anti-Inflammatory Effects via Heme Oxygenase-1 (HO-1) Induction

Beyond its role in hemostasis, this compound exhibits significant anti-inflammatory properties through a mechanism involving the induction of Heme Oxygenase-1 (HO-1), an enzyme with potent cytoprotective and anti-inflammatory functions. nih.gov Research in vascular smooth muscle cells (VSMCs) has demonstrated that this compound induces the expression of HO-1 protein in a dose-dependent manner. nih.gov

This induction of HO-1 is linked to several downstream anti-inflammatory effects:

Reduced iNOS Expression: this compound was found to decrease cytokine-induced expression of inducible nitric oxide synthase (iNOS). nih.gov

Decreased Oxidative Stress: It significantly inhibited the generation of reactive oxygen species (ROS) in VSMCs stimulated by cytokines. nih.gov

Inhibition of Cell Proliferation: this compound reduced cytokine-induced VSMC proliferation. nih.gov

Crucially, the anti-inflammatory and anti-proliferative effects of this compound were reversed by treatment with tin protoporphyrin IX (SnPPIX), a competitive inhibitor of HO-1. nih.gov This finding strongly suggests that the induction of HO-1 is a key non-canonical mechanism for the anti-inflammatory properties of this compound. nih.gov

Table 2: this compound-Mediated Anti-Inflammatory Effects via HO-1

Effect of this compoundMechanismExperimental Observation
Increased HO-1 Expression Dose-dependent inductionThis compound increased HO-1 protein expression in rat VSMCs. nih.gov
Reduced iNOS Expression HO-1 dependentThis compound reduced cytokine-induced iNOS expression, an effect reversed by an HO-1 inhibitor. nih.gov
Decreased ROS Generation HO-1 dependentThis compound inhibited cytokine-stimulated ROS production. nih.gov
Inhibited VSMC Proliferation HO-1 dependentThis compound decreased cytokine-induced VSMC proliferation through HO-1 induction. nih.gov

Inhibition of the Complement System

This compound's inhibitory spectrum extends to components of the complement system, a critical part of the innate immune response. It has been shown to be a potent inhibitor of the lectin pathway of complement activation. nih.gov This is achieved through the high-affinity inhibition of mannose-associated serine proteases (MASP), specifically MASP-1 and MASP-2. nih.gov Furthermore, some studies indicate that this compound can also completely inhibit the alternative complement pathway, particularly in contexts like hemodialysis or extracorporeal circulation. nih.gov

Antiviral Activity through Host Protease Inhibition

In the context of viral infections, this compound has been explored for its non-canonical antiviral activity. This effect is not due to direct action on the virus but through the inhibition of host cell proteases that are essential for viral entry and replication. nih.govnih.gov For instance, in the case of SARS-CoV-2, this compound can inhibit host proteases required for the proteolytic cleavage of the viral spike (S) protein, a necessary step for the virus to enter host cells. nih.gov Research has shown that this compound can inhibit SARS-CoV-2 replication at therapeutically achievable concentrations in various cell types. nih.gov It has also been suggested that this compound may compensate for the downregulation of host cell protease inhibitors that occurs during a viral infection. nih.gov

In Vitro and Ex Vivo Research Models for Aprotinin Investigation

Application of Aprotinin in Purified Enzyme Systems Research

This compound is a valuable tool in the study of purified enzyme systems due to its well-characterized inhibitory activity against various serine proteases. mims.comwikipedia.org Its ability to form tight, reversible complexes with target enzymes makes it suitable for investigating enzyme kinetics, binding mechanisms, and the roles of specific proteases in biochemical pathways. probes-drugs.org

Development and Optimization of this compound-Based Enzyme Assays

This compound is frequently integrated into the development and optimization of enzyme assays, particularly those involving serine proteases. probes-drugs.org By including this compound in assay reagents, researchers can protect target proteins or peptides from degradation by endogenous or contaminating proteases, leading to more accurate and reproducible data. probes-drugs.org The concentration of this compound used in these assays is often optimized to achieve effective protease inhibition while minimizing interference with the assay's intended measurements. probes-drugs.org For instance, this compound has been used to validate enzymatic assays for quantitative measurement of TMPRSS4 activity, a transmembrane serine protease. wikipedia.org The assay, based on a synthetic fluorogenic peptide substrate, demonstrated that this compound could effectively inhibit the recombinant protease activity. wikipedia.org

Different assay methods exist for measuring this compound activity or its effect on enzymes. The trypsin inhibition assay has been historically used, as have immunological methods. wikipedia.org Enzymatic determination methods are also employed, offering specificity and rapidity for monitoring this compound levels. wikipedia.org While photometric and titrimetric assays are suitable for determining this compound concentrations and studying enzyme catalysis, respectively, more sensitive methods using chromogenic or fluorogenic peptide substrates can also be used for trypsin inhibition assays, although they may affect the linearity of the titration curve. wikipedia.org

Investigation of this compound's Effects on Protease Cascades In Vitro

This compound plays a significant role in investigating the complexities of protease cascades in vitro, particularly the kallikrein-kinin system and the fibrinolytic pathway. mims.comfishersci.ca These cascades involve a series of proteolytic activation events, and this compound's inhibitory action at key points can help researchers understand the sequence and consequences of these activations.

This compound is a potent inhibitor of plasma kallikrein and plasmin, two central enzymes in these cascades. mims.comfishersci.ca In vitro studies have shown that this compound can inhibit the contact system, initiated by factor XII, which in turn activates plasma kallikrein. mims.comresearchgate.net This inhibition can prevent the cascading increase in kallikrein and factor XIIa concentrations. mims.com this compound also inhibits the conversion of plasminogen to plasmin, thereby regulating the fibrinolytic system. mims.comebi.ac.uk

Research has explored the differential inhibitory affinities of this compound for various kallikreins. Human tissue kallikreins exhibit affinities comparable to plasmin, while human plasma kallikrein is less efficiently inhibited by this compound in vitro. The dissociation constant (Ki) for the complex of bovine trypsin and this compound is notably low, indicating a very tight binding. Studies investigating the effects of this compound on protease-activated receptors (PARs), such as PAR1, have shown that this compound can protect platelets against thrombin-mediated PAR1 activation in vitro. This suggests a role for this compound in modulating cellular responses triggered by protease activity.

Cellular and Subcellular Research Models Utilizing this compound (Non-Human or Mechanistic Focus)

This compound is utilized in cellular and subcellular research models, often focusing on non-human cell lines or mechanistic aspects of cellular processes, to understand how protease inhibition impacts cellular functions.

Impact of this compound on Cellular Proteolytic Pathways in Non-Human Cell Lines

Studies using non-human cell lines have investigated the impact of this compound on cellular proteolytic pathways. This compound's ability to inhibit various proteases, including serine proteases and matrix metalloproteinases, can influence processes like protein turnover, cell signaling, and extracellular matrix remodeling.

In vitro experiments using immunocytes have demonstrated that this compound can significantly reduce cellular activation induced by exposure to plasma from patients who underwent cardiopulmonary bypass. This suggests that this compound can modulate inflammatory responses at the cellular level by inhibiting proteases involved in the activation of immunocytes.

This compound's Role in Modulating Cellular Processes in Research Studies (e.g., viral replication, cellular invasion)

This compound has been investigated for its role in modulating various cellular processes in research studies, including viral replication and cellular invasion, often in in vitro settings.

Viral Replication: this compound has shown antiviral activity against various viruses in cell culture models. Studies have demonstrated that this compound can inhibit the replication of SARS-CoV-2 in immortalized colorectal adenocarcinoma epithelial cell lines (Caco-2), lung adenocarcinoma epithelial lines (Calu-3), and primary cultures of bronchial epithelial cells. This inhibition appears to occur predominantly by preventing virus entry into host cells, potentially by interfering with the activation of the SARS-CoV-2 spike protein by cellular proteases like TMPRSS2. This compound has also been shown to inhibit viral replication for influenza A and B viruses in cell lines, including oseltamivir-resistant strains. Its antiviral activity against influenza viruses is linked to the prevention of viral hemagglutinin cleavage, which is necessary for the virus to initiate infection. Furthermore, this compound has demonstrated dose-dependent antiviral effects against bovine herpes virus 1 reproduction in cell cultures, inhibiting virus reproduction and delaying the cytopathic effect.

Cellular Invasion: The role of this compound in modulating cellular invasion has been explored in various cell line models, including cancer cells. Given that proteolytic enzymes are implicated in the degradation of the extracellular matrix during cellular invasion, this compound's protease inhibitory activity has been investigated for its potential to impede this process.

In vitro studies on human breast cancer cell lines (MDA-MB-231, SK-BR-3, and MCF-7) have shown that this compound can significantly decrease the invasiveness of certain cell lines, such as MDA-MB-231, in a dose-dependent manner. This effect is thought to be mediated, in part, by the inhibition of the plasminogen-plasmin system, which is involved in extracellular matrix degradation. However, the extent of inhibition can vary depending on the cell line studied.

Other Cellular Processes: this compound's influence extends to other cellular processes. In vitro experiments using mouse cerebral endothelial cells have shown that this compound can decrease the expression of intercellular adhesion molecule (ICAM)-1 induced by astrocyte-conditioned medium from hypoxic/reoxygenated astrocytes. This suggests a potential neuroprotective mechanism by reducing endothelial activation and neutrophil transmigration. This compound has also been found to exert protective effects on primary cortical neurons in vitro against excitotoxic injury induced by N-Methyl-D-aspartic acid (NMDA), reducing apoptotic neuronal cell death and inhibiting caspase activation.

Ex Vivo Organ and Tissue Perfusion Studies with this compound (Non-Human)

While the search results did not provide detailed information specifically on non-human ex vivo organ and tissue perfusion studies utilizing this compound, the in vitro studies on cellular and protease cascade effects provide a basis for understanding how this compound might impact perfused organs or tissues. The inhibition of proteases involved in inflammation, coagulation, and fibrinolysis, as demonstrated in vitro, would likely be relevant in maintaining tissue integrity and function in an ex vivo perfusion setting. For example, the observed reduction in neutrophil adhesion and transmigration in vitro could translate to reduced inflammatory damage in perfused tissues. Similarly, the inhibition of kallikrein and plasmin mims.com could help maintain microvascular flow and prevent thrombosis in ex vivo perfused organs. Further research in this specific area of non-human ex vivo perfusion models would be necessary to fully characterize this compound's effects.

Assessment of Protease Activity in Perfused Organs Using this compound

Research utilizing perfused organs has provided insights into this compound's ability to modulate protease activity in a more complex, yet controlled, environment compared to simple in vitro systems. Studies involving the addition of this compound to organ preservation solutions, such as Euro-Collins (EC) and University of Wisconsin (UW) solutions, have demonstrated its role in mitigating preservation injury. Organ preservation injury is linked to the release of proteolytic enzymes, endothelial cell damage, and destabilization of cellular and mitochondrial membranes. nih.gov

The addition of this compound to EC and UW solutions has been shown to increase endothelial cell viability under hypoxic cold storage conditions. nih.gov In isolated perfused rat lung models, this compound-enhanced solutions (at concentrations like 100 KIU/mL) demonstrated improved lung preservation after ischemic storage. nih.gov This improvement was evidenced by decreased alveolar-arterial O2 difference, increased O2 tension, and decreased capillary filtration coefficient compared to solutions without this compound. nih.gov After longer ischemic storage periods (e.g., 12 hours), this compound also led to increased compliance in the perfused lungs. nih.gov These findings suggest that this compound's antiproteolytic and potential membrane-stabilizing properties contribute to better organ function following preservation and reperfusion. nih.gov

This compound's Influence on Tissue Homeostasis in Ex Vivo Research

Ex vivo research models, often employing tissue explants or engineered tissue constructs, have been used to investigate how this compound influences tissue homeostasis, particularly in contexts involving extracellular matrix remodeling and cellular interactions. Fibrin (B1330869) matrices are commonly used in tissue engineering, and their degradation is mediated by serine proteases. researchgate.net this compound is frequently added to these fibrin-containing matrices to prevent their degradation by cellular proteases, thereby maintaining scaffold stability for longer-term cultures. researchgate.netjove.com

Studies using ex vivo tissue culture models, such as those involving patient-derived fibrovascular tissues embedded in fibrin matrix, utilize this compound to prevent the degradation of the fibrin gel by cellular proteases expressed by the tissues. jove.com This allows for the three-dimensional characterization and culture of these tissues. jove.com

Furthermore, research on co-culture fibrin matrices has explored this compound's influence on processes like vascular network formation. The addition of this compound to these matrices can influence vascular network density and vessel diameter. researchgate.net For instance, human umbilical vein endothelial cells (HUVECs) cultured in this compound-free medium within fibrin clots showed a higher number of tubules, junctions, and total tubule length compared to those cultured with this compound, particularly at higher fibrinogen concentrations. researchgate.net This suggests that while this compound helps maintain matrix integrity, its presence can also modulate cellular activities crucial for tissue organization and vascularization in ex vivo settings.

Animal Models for this compound Research (Mechanistic Studies, not Clinical Efficacy)

Animal models provide a platform to investigate the complex biological impact of this compound in vivo, allowing for the study of its effects on specific proteolytic pathways and its role in the pathogenesis of various conditions, such as inflammation and viral infections. These studies primarily focus on elucidating the underlying mechanisms rather than evaluating clinical efficacy in humans.

Evaluation of this compound's Effects on Specific Proteolytic Pathways in In Vivo Animal Models

This compound, as a broad-spectrum serine protease inhibitor, affects multiple proteolytic pathways in vivo. Its effects can be dose-dependent, with different proteases being inhibited at varying concentrations. nih.gov For example, lower concentrations (<100 KIU/mL) may primarily inhibit plasmin activity, while higher concentrations (>200 KIU/mL) can also inhibit other proteases like kallikrein and elastase. nih.gov

In animal models of ischemia-reperfusion (I/R) injury, this compound has been studied for its effects on myocardial function and related proteolytic activities. Studies in rats subjected to myocardial ischemia and reperfusion showed that this compound administration before reperfusion significantly reduced leukocyte accumulation, myocardial injury, and myocyte apoptosis. ahajournals.org This was associated with a significant reduction in the expression of various proinflammatory genes, including those for adhesion molecules (P-selectin, ICAM), cytokines (TNFα, iNOS, nuclear factor κB, TNF-receptor, interleukin-6 receptor), and apoptosis-related genes (p53, fas). ahajournals.org The reduction in the expression of these inflammatory genes ranged from -1.5 to -4.2 compared to vehicle-treated rats. ahajournals.org this compound also significantly reduced serum TNFα levels and attenuated the increase in myocardial p53 expression observed after I/R. ahajournals.org

However, the impact of this compound on complex signaling pathways can be multifaceted. In a mouse model of I/R, this compound's effects on left ventricular contractility were investigated. While this compound blunted soluble TNF release, it did not modify TNF receptor activation, suggesting that local TNF receptor activation might remain unaffected. nih.gov This highlights the complexity of this compound's interactions within the intricate network of proteolytic and inflammatory pathways in vivo. Studies in sea urchin larvae have also used this compound as a serine protease inhibitor to characterize digestive proteases, demonstrating its inhibitory effect in in vitro experiments. biologists.com

Mechanistic Studies of this compound's Biological Impact in Disease Models (e.g., inflammation, viral infection, non-human)

This compound's broad-spectrum protease inhibitory activity has led to its investigation in animal models of various diseases, particularly those involving dysregulated protease activity, inflammation, or viral pathogenesis.

In inflammatory models, such as the ischemia-reperfusion injury discussed earlier, this compound's anti-inflammatory effects are linked to its ability to inhibit the release of proteases like neutrophil elastase from inflammatory cells and to modulate the expression of inflammatory mediators. nih.govedpsciences.org It has been shown to reduce neutrophil activation and protect tissues by inhibiting kallikrein and complement activation. edpsciences.org

This compound has also been explored for its antiviral properties in animal models. Its antiviral activity is attributed to its ability to inhibit host proteases that are essential for the proteolytic cleavage and activation of viral proteins required for host cell entry. nih.govmdpi.com Studies in mice and chicken embryos have demonstrated the efficacy of this compound against influenza virus, showing a reduction in viral load by preventing viral hemagglutinin cleavage. mdpi.com this compound has shown broad-spectrum activity against influenza virus in animal models. mdpi.com Research also suggests this compound as a potential candidate for treating viral respiratory diseases, including those caused by coronaviruses like SARS-CoV-2, by inhibiting host proteases involved in viral infective mechanisms and the inflammatory response. nih.govmdpi.com Animal models, including mice and non-human primates, are crucial for studying the pathogenesis and potential treatments for viral infections and their sequelae. frontiersin.orgnih.gov While research on this compound specifically in non-human primate models for viral infections was not detailed in the provided snippets, the use of such models for studying viral diseases and potential therapeutic interventions is established. frontiersin.orgnih.govresearchgate.net

Summary of Mechanistic Findings in Animal Models:

Animal ModelConditionKey Mechanistic FindingsSource
RatMyocardial I/RReduced leukocyte accumulation, myocardial injury, myocyte apoptosis; decreased proinflammatory gene expression (adhesion molecules, cytokines, apoptosis genes); reduced serum TNFα and myocardial p53. ahajournals.org
MouseMyocardial I/RBlunted soluble TNF release, but no modification of TNF receptor activation; complex effects on LV contractility. nih.govnih.gov
Mouse, Chicken EmbryoInfluenza Virus InfectionReduced viral load by preventing viral hemagglutinin cleavage; broad-spectrum antiviral activity. mdpi.com
Sea Urchin LarvaeDigestionInhibitory effect on serine proteases in vitro. biologists.com

This table summarizes some of the key mechanistic findings observed in various animal models, illustrating this compound's diverse biological effects related to protease inhibition, inflammation, and viral processes.

Advanced Methodologies in Aprotinin Research

Structural Biology Techniques Applied to Aprotinin

Structural biology techniques offer high-resolution views of this compound, both in isolation and in complex with other molecules. These methods are vital for understanding the precise atomic interactions that govern this compound's inhibitory activity.

X-ray Crystallography of this compound-Protease Complexes

X-ray crystallography has been extensively used to determine the three-dimensional structure of this compound and its complexes with various proteases. This technique provides atomic-level details of the binding interface, revealing the key residues involved in the interaction and the conformational changes that occur upon binding.

Studies have successfully crystallized this compound in complex with enzymes such as trypsin and anhydrotrypsin, as well as trypsinogen. uni-muenchen.de These structures illustrate the canonical binding mode of Kunitz-type inhibitors like this compound, where the inhibitor acts as a pseudosubstrate, fitting into the active site of the protease. The crystal structures highlight specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. For instance, the interaction between this compound and trypsin involves the this compound's reactive site loop inserting into the active site cleft of trypsin.

X-ray crystallography has also been applied to study this compound in complex with proteases from other organisms, such as the Dengue virus protease. These structures have provided insights into the catalytically active, closed conformation of the viral protease upon binding this compound, revealing potential targets for antiviral development. rcsb.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Conformational Studies

NMR spectroscopy is a powerful technique for studying the structure and dynamics of proteins in solution. Unlike X-ray crystallography, which requires crystals, NMR provides information on protein behavior in a more native-like environment.

NMR has been used to study the conformational flexibility of this compound and the structural changes it undergoes upon binding to proteases. nih.gov Studies using techniques like proton-detected heteronuclear multiple-bond 1H-13C correlations (HMBC) have allowed for detailed assignment of the this compound spectrum, providing insights into the conformation of both its side chains and backbone. nih.gov These studies have shown that the conformation of modified this compound (BPTI) remains largely similar to that of the native protein. nih.gov

NMR spectroscopy has also been employed to investigate the conformational heterogeneity of target proteases, such as flaviviral NS2B-NS3 proteases, and how this compound binding influences these dynamics in solution. acs.orgresearchgate.net These studies can reveal the presence of different conformational states (e.g., open and closed forms) and how this compound binding shifts the equilibrium towards a particular state. acs.org

Cryo-Electron Microscopy (Cryo-EM) for this compound-Mediated Macromolecular Assemblies (Theoretical)

Cryo-EM is a technique capable of determining the high-resolution structures of large macromolecular complexes and assemblies in a near-native state, without the need for crystallization. technologynetworks.comnih.gov While this compound itself is a relatively small protein (approximately 6.5 kDa) uni-muenchen.de, which has historically posed challenges for high-resolution cryo-EM of isolated molecules ebi.ac.ukresearchgate.net, its role in mediating or stabilizing larger macromolecular assemblies involving proteases could theoretically be investigated using this technique.

Biophysical Characterization of this compound Interactions

Biophysical techniques provide quantitative data on the thermodynamics and kinetics of molecular interactions, complementing the structural information obtained from techniques like X-ray crystallography and NMR.

Isothermal Titration Calorimetry (ITC) in this compound Binding Thermodynamics (Theoretical)

ITC is a powerful technique used to measure the heat changes associated with molecular binding events. upm.eswikipedia.orgmalvernpanalytical.com It directly determines the thermodynamic parameters of an interaction, including the binding affinity (KA or KD), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS). upm.esmalvernpanalytical.com These parameters provide a comprehensive thermodynamic profile of the interaction, revealing the driving forces behind binding. upm.esmalvernpanalytical.com

Theoretically, ITC could be applied to study the binding of this compound to its target proteases. By titrating a solution of a protease into a solution of this compound (or vice versa) in an ITC calorimeter, the heat released or absorbed upon complex formation would be measured. This would allow for the determination of the binding constant, stoichiometry, and the enthalpic and entropic contributions to the binding free energy. This information is crucial for understanding the strength and nature of the interaction, such as the relative contributions of hydrogen bonding, electrostatic interactions, and hydrophobic effects. upm.es While specific ITC data for this compound-protease interactions were not explicitly found in the search results, the principles and applications of ITC make it a highly suitable technique for such studies. upm.eswikipedia.orgmalvernpanalytical.comharvard.edu ITC is considered a "gold standard" for studying intermolecular interactions and provides a complete thermodynamic characterization in a single experiment. upm.esmalvernpanalytical.com

Surface Plasmon Resonance (SPR) for this compound-Target Kinetics (Theoretical)

SPR is a label-free technique used to monitor molecular interactions in real time, providing information on binding kinetics (association and dissociation rates) and affinity. iitkgp.ac.incriver.comox.ac.uk In a typical SPR experiment, one molecule (the ligand) is immobilized on a sensor chip surface, and the binding partner (the analyte) is flowed over the surface. iitkgp.ac.inox.ac.uk Changes in refractive index upon binding are detected and recorded as a sensorgram, which plots response over time. iitkgp.ac.inox.ac.uk

Theoretically, SPR could be used to characterize the kinetics of this compound binding to its protease targets. By immobilizing a protease on the sensor chip surface and flowing this compound over it, the association and dissociation phases of the interaction could be monitored. This would allow for the determination of the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka). criver.com These kinetic parameters provide insights into how quickly the complex forms and dissociates, which is important for understanding the duration and effectiveness of this compound's inhibitory action. While specific SPR data for this compound-protease interactions were not explicitly found, SPR is widely used for kinetic characterization of protein-ligand binding. iitkgp.ac.incriver.comduke.eduzu.edu.pk SPR is particularly valuable for determining kinetic rates (ka and kd), which can correlate with the biological efficacy and duration of action of inhibitors. criver.com

Circular Dichroism (CD) Spectroscopy for this compound Structural Stability

Circular Dichroism (CD) spectroscopy is a valuable technique for analyzing the secondary structure and conformational stability of proteins in solution. It relies on the differential absorption of left and right circularly polarized light by chiral molecules, such as the peptide bonds within proteins. The far-UV region (190-250 nm) of a CD spectrum is particularly sensitive to the protein's secondary structure content, providing insights into the proportions of alpha-helices, beta-sheets, and random coils. patsnap.comcreative-proteomics.comnih.govmdpi.comcreative-biostructure.com The near-UV CD spectrum (260-320 nm) reflects the environment of aromatic amino acid side chains and disulfide bonds, offering information about the protein's tertiary structure. nih.gov

Computational and Molecular Modeling Approaches for this compound

Computational and molecular modeling techniques, such as molecular dynamics (MD) simulations and docking studies, have become indispensable tools in understanding the behavior of biological molecules like this compound and their interactions with other proteins. researchgate.netschrodinger.comopenaccessjournals.comfrontiersin.org These methods allow researchers to explore protein-ligand binding mechanisms, predict binding affinities, and design novel molecules with desired properties. schrodinger.comopenaccessjournals.combiomolther.org

Molecular Dynamics Simulations of this compound-Protease Interactions

Molecular dynamics simulations provide dynamic insights into the interactions between this compound and its target proteases by simulating the movement of atoms over time in a physiological environment. frontiersin.org These simulations can reveal details about the stability of the protein-inhibitor complex, the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions), and conformational changes that occur upon binding. researchgate.nettandfonline.comirb.hr

Studies have utilized MD simulations to investigate this compound's interactions with various proteases. For instance, molecular modeling approaches, including long MD simulations, have been employed to study the interaction between this compound and human dipeptidyl peptidase III (hDPP III). These simulations showed that this compound interacts with the substrate binding cleft of hDPP III via its canonical binding loop, with the free N-terminus positioned away from the enzyme's active site zinc. The complex was stabilized by a network of hydrogen bonds, electrostatic, and hydrophobic interactions involving residues in the hDPP III substrate binding subsites. tandfonline.comirb.hrresearchgate.net

MD simulations have also been used to study the binding modes and affinities of this compound with transmembrane serine proteases like TMPRSS2 and prostasin. researchgate.net Calculated binding free energies suggested a higher affinity of TMPRSS2 for this compound compared to prostasin. researchgate.net Analysis of hydrogen bond networks during these simulations indicated that the interactions between TMPRSS2 and this compound were more stable than those between prostasin and this compound, correlating with the higher binding free energies. researchgate.net Furthermore, MD simulations have been applied to understand the interactions of this compound and cyclic peptides derived from this compound with dengue virus protease, revealing the conservation and stability of hydrogen bonds important for binding. asm.orgresearchgate.net

Docking Studies and In Silico Screening for this compound Analogues

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand when it is bound to a protein receptor and to estimate the binding affinity. openaccessjournals.combiomolther.org This method is crucial for understanding the spatial arrangement of molecules in a complex and identifying potential binding sites. openaccessjournals.com In silico screening involves using computational methods, including docking, to virtually screen large libraries of compounds to identify potential drug candidates or molecules with desired interaction properties. biomolther.orgkau.edu.saresearchgate.net

Docking studies have been performed to investigate the interaction of this compound with proteases. For example, molecular docking was used to predict the binding pose of this compound within the topographical surface of hDPP III, which was then refined and validated by MD simulations. tandfonline.comirb.hrresearchgate.net These studies revealed that this compound's canonical binding loop interacts with the substrate binding cleft of hDPP III. tandfonline.comresearchgate.net

While the provided search results did not detail specific in silico screening studies aimed at identifying novel this compound analogues, the general application of docking and in silico screening for finding potential inhibitors and studying analogues of other proteins and proteases is well-established. schrodinger.combiomolther.orgkau.edu.saresearchgate.netnih.gov This suggests that similar computational approaches could be applied to design and evaluate this compound analogues with potentially altered or improved inhibitory properties against specific proteases. By using docking, researchers could predict how modifications to the this compound structure might affect its binding to target proteases and then prioritize promising analogues for experimental validation.

Proteomics and Interactomics in this compound Research

Proteomics and interactomics are high-throughput approaches used to study the entire set of proteins (proteome) and their interactions (interactome) within a biological system. Proteomic techniques can identify and quantify proteins, while interactomic studies focus on mapping protein-protein interaction networks. researchgate.netpnas.org this compound is sometimes used in proteomic sample preparation to inhibit protease activity and prevent protein degradation during cell lysis or homogenization. researchgate.netacs.orgnih.gov

Identification of Novel this compound Binding Partners through Proteomic Approaches

Proteomic approaches, such as affinity purification coupled with mass spectrometry (AP-MS), can be employed to identify proteins that interact with a specific protein of interest. pnas.orgacs.orgnih.gov By using this compound as bait in such experiments, researchers could potentially identify novel proteins that bind to this compound. This could involve immobilizing this compound and incubating it with cell lysates or tissue extracts, followed by washing away unbound proteins and identifying the bound proteins using mass spectrometry. acs.orgnih.gov

Although the search results did not explicitly describe studies focused on identifying novel this compound binding partners using proteomic approaches, the application of these methods for mapping protein interactomes is well-documented. pnas.orgacs.orgnih.govplos.org The observation that this compound might compensate for downregulated host protease inhibitors during SARS-CoV-2 infection, based on proteomics and translatome data, hints at potential interactions with host cellular factors that could be further investigated using proteomic techniques. drugtargetreview.com

Global Analysis of Proteolytic Inhibition by this compound

This compound is known as a broad-spectrum protease inhibitor, capable of inhibiting several serine proteases, including trypsin, chymotrypsin (B1334515), plasmin, and kallikrein. sigmaaldrich.commdpi.comwikipedia.org A global analysis of proteolytic inhibition by this compound would involve assessing its inhibitory effects on a wide range of proteases within a biological system.

Proteomic techniques can be used to globally analyze the impact of this compound on proteolytic activity. By comparing the protein profiles or peptide fragments in samples treated with and without this compound, researchers can identify which proteins are protected from degradation by this compound's inhibitory action. This can provide a broader understanding of the proteases targeted by this compound in a complex biological environment.

Research has shown this compound's dose-dependent inhibition of specific proteases, such as the dengue virus NS2B/NS3 protease, with reported IC50 values. researchgate.net Furthermore, studies investigating this compound's effect on viral infections, like SARS-CoV-2, have indicated that it can inhibit the cleavage of viral proteins by cellular proteases, thereby affecting viral entry. drugtargetreview.com While a single study providing a comprehensive "global analysis" across numerous proteases using high-throughput methods wasn't explicitly detailed, the described inhibitory activities against various proteases and its use in preventing protein degradation in proteomic workflows underscore its broad impact on proteolytic processes. researchgate.netresearchgate.netacs.orgnih.govdrugtargetreview.comsigmaaldrich.commdpi.comwikipedia.org

Historical Trajectory and Key Milestones in Aprotinin Research

Early Isolation and Characterization Studies of Aprotinin

This compound was first identified and isolated in the 1930s. Initially termed "kallikrein inactivator," it was isolated from bovine lymph nodes in 1930. nih.govencyclopedia.pubuni-muenchen.deagscientific.com Independently, it was also isolated as a trypsin inhibitor from bovine pancreas in 1936 by Kunitz and Northrop. encyclopedia.pubagscientific.comwikipedia.orgscielo.brbmj.com Further purification efforts led to its isolation from bovine lung in 1964. encyclopedia.pubwikipedia.org These early studies established this compound as a naturally occurring substance found in various bovine organs, including the pancreas, lungs, parotid glands, spleen, and liver. uni-muenchen.dejbrt.pl

Biochemical characterization revealed this compound to be a single-chain globular polypeptide. agscientific.comwikipedia.orgscielo.br It consists of 58 amino acid residues and has a molecular weight of approximately 6.5 kDa. agscientific.comwikipedia.orgscielo.brjbrt.pl Its structure is stabilized by three disulfide bonds, contributing to its remarkable stability across a wide pH range (1 to 12.6) and its resistance to digestion by other proteases. mdpi.comwikipedia.orgjbrt.pl The determination of its structure was a significant milestone, with its protein crystal structure being one of the earliest solved in 1970, and it was the first protein structure determined by NMR spectroscopy in the early 1980s. agscientific.com

Here is a summary of early isolation milestones:

MilestoneYearSource Organ(s)Initial Name
First Isolation1930Bovine Lymph Nodes, Parotid GlandsKallikrein Inactivator
Isolation as Trypsin Inhibitor1936Bovine PancreasTrypsin Inhibitor
Purification from Bovine Lung1964Bovine LungThis compound

Pioneering Research on this compound's Serine Protease Inhibitory Activity

Pioneering research quickly identified this compound as a potent inhibitor of serine proteases. encyclopedia.pubagscientific.comwikipedia.orgscielo.br It acts as a competitive and reversible inhibitor, binding tightly to the active sites of these enzymes and blocking substrate access. agscientific.comsigmaaldrich.com This inhibitory activity is crucial to its biological effects. This compound is known to inhibit a range of serine proteases, including trypsin, chymotrypsin (B1334515), plasmin, and kallikrein. nih.govmdpi.comwikipedia.orgresearchgate.netmicrobe.ru

The inhibition of kallikrein is particularly noteworthy, as it leads to the inhibition of factor XIIa formation, subsequently affecting the intrinsic pathway of coagulation and fibrinolysis. nih.govwikipedia.orgmicrobe.ru Its action on plasmin independently slows down fibrinolysis. nih.govwikipedia.org This broad inhibitory spectrum led to its initial consideration and use in conditions where excessive proteolytic activity was implicated, such as acute pancreatitis. encyclopedia.pubagscientific.comwikipedia.org

Detailed research findings on its inhibitory activity include the determination of inhibition constants (Ki) for various enzymes. researchgate.net

Evolution of Scientific Understanding Regarding this compound's Biological Roles in Research

The scientific understanding of this compound's biological roles has evolved significantly beyond its initial identification as a protease inhibitor. While its primary mechanism involves inhibiting serine proteases, research has uncovered its involvement in various physiological and pathological processes. encyclopedia.pubwikipedia.orgebricmall.com

Beyond its well-known role in inhibiting enzymes involved in coagulation and fibrinolysis, this compound has been explored for other potential biological activities. Research has investigated its use as an antiviral agent, particularly against viruses that rely on host proteases for activation, such as influenza and coronaviruses like SARS-CoV-2. nih.govmdpi.comjbrt.plresearchgate.netresearchgate.netmdpi.com Studies have shown that this compound can inhibit the proteolytic activation of viral proteins, potentially preventing viral entry into cells. nih.govresearchgate.netmicrobe.rumdpi.com

Furthermore, this compound has been utilized as a valuable tool in fundamental research. It is extensively used in structural biology and protein folding studies due to its stable and well-characterized structure. encyclopedia.pubuni-muenchen.deagscientific.comwikipedia.org It serves as a model protein for studying protein conformation, dynamics, mutagenesis, and folding pathways. encyclopedia.pubuni-muenchen.deagscientific.comwikipedia.org this compound is also employed in tissue culture studies to protect proteins and enzymes from degradation by inhibiting protease activity, thereby increasing cell viability. agscientific.com Its application extends to the purification and quantification of various proteases. agscientific.com

Recent research continues to explore its potential in diverse areas, including its impact on muscle differentiation by potentially regulating growth factors like TGFβ. biologists.com

Significant Technological Advancements Enabling this compound Research

Technological advancements have played a crucial role in advancing this compound research, from its isolation and characterization to the exploration of its diverse biological activities. Early research relied on classical biochemical techniques for isolation and purification, such as fractional precipitation, gel filtration, and ion exchange chromatography. uni-muenchen.de

The advent of advanced techniques significantly impacted the field:

Protein Crystallography and NMR Spectroscopy: These technologies were pivotal in determining the three-dimensional structure of this compound, providing crucial insights into its mechanism of action and serving as a foundation for structural biology studies. agscientific.com

Chromatographic Techniques: Improved chromatographic methods, including affinity chromatography (e.g., using immobilized trypsin) and high-performance liquid chromatography (HPLC), have enhanced the efficiency and purity of this compound isolation and analysis. scielo.br Ion-exchange chromatography, for instance, has been used to separate this compound from other proteins. scielo.br

Recombinant DNA Technology: The development of recombinant DNA technology has enabled the production of recombinant this compound, offering an alternative to extraction from animal tissues. scielo.brdataintelo.com This has facilitated research and potentially scaled-up production.

Cell and Tissue Culture Techniques: Advancements in cell and tissue culture methods have allowed researchers to study the effects of this compound in controlled environments, including its role in protecting cells from proteolytic degradation and its influence on cellular processes like differentiation. uni-muenchen.deagscientific.com

Assay Development: Technological progress in assay development has enabled more accurate and reproducible measurements of protease activity and the inhibitory effects of this compound. sigmaaldrich.com this compound is now routinely included in assay reagents to prevent protein degradation. sigmaaldrich.com

Molecular Biology Techniques: Techniques in molecular biology have allowed for the study of this compound's effects on gene expression and protein production in various biological systems. biologists.com

These technological strides have not only deepened the understanding of this compound's fundamental properties but have also opened new avenues for exploring its potential applications in research and beyond.

Theoretical and Emerging Research Avenues for Aprotinin

Aprotinin as a Research Tool for Protease Biology Investigation

This compound is widely utilized in research as a tool to investigate the roles of proteases in various biological processes pubcompare.ai. Its ability to inhibit serine proteases makes it valuable in experimental settings to prevent unwanted protein degradation.

In assay development, this compound is added to reagents or biological samples to protect proteins and peptides from protease-mediated degradation, ensuring the integrity and functional activity of the molecules being studied sigmaaldrich.com. This leads to more accurate and reproducible assay data sigmaaldrich.com. This compound-treated samples can also serve as controls to validate the effectiveness of protease inhibition and assess its impact on assay results sigmaaldrich.com.

In cell biology, this compound is used as an enzyme inhibitor to prevent protein degradation during the lysis or homogenization of cells and tissues mpbio.com. It can also be employed as a proteolytic inhibitor in radioimmunoassays of polypeptide hormones mpbio.com. Small amounts of this compound can be added to drawn blood samples to enable the laboratory measurement of rapidly degraded proteins like glucagon (B607659) mpbio.com.

This compound can be labeled with fluorescein (B123965) isothiocyanate, and the resulting conjugate retains its antiproteolytic and carbohydrate-binding properties. This conjugate has been used as a fluorescent histochemical reagent for staining glycoconjugates rich in uronic or sialic acids mpbio.com.

The use of this compound has provided indirect evidence suggesting the involvement of proteases in regulating the life cycle of organisms such as Pneumocystis carinii. Studies have shown that while the protease inhibitor leupeptin (B1674832) inhibits Pneumocystis in short-term proliferation assays, this compound has been demonstrated to enhance short-term organism growth nih.gov.

Design and Synthesis of this compound-Derived Research Probes

The design and synthesis of this compound-derived research probes involve modifying the this compound molecule to serve specific investigative purposes. Synthetic DNA fragments containing the coding sequence for this compound have been fused to form a synthetic this compound gene and cloned into E. coli. This synthetic gene can be characterized by the presence of specific restriction sites, allowing for easier modifications through the exchange of appropriate restriction fragments capes.gov.brgoogle.com. This method has been used to obtain variants like [Glu52]this compound, which showed the same trypsin-inhibitory profile as natural this compound capes.gov.br.

Another approach involves "reverse engineering" from the known amino acid sequence of bovine this compound to generate DNA sequences optimized for expression in different systems, such as plants, incorporating plant-preferred codons google.com.

This compound has also been explored as a component in the synthesis of nanobioconjugates for targeted delivery in research. A novel anticancer nanodrug carrier utilizing this compound as a moonlighting protein carrier has been reported. The this compound–Doxorubicin (Apr–Dox) nanobioconjugate was prepared using a microfluidics coflow mixing technique researchgate.net. This demonstrates the potential for designing this compound-based constructs for targeted research applications researchgate.net.

Utilization of this compound in Characterizing Novel Proteases and Pathways

This compound's known specificity for serine proteases makes it a valuable tool in characterizing novel proteases and pathways. By observing the effect of this compound on the activity of a newly identified enzyme, researchers can gain insights into whether it belongs to the serine protease class mdpi.com.

For instance, in the characterization of a novel fibrinolytic enzyme from Coprinus comatus, the enzyme's activity was examined in the presence of various protease inhibitors, including this compound. The study found that a high concentration of this compound mildly inhibited the enzyme activity, suggesting that the enzyme might be a serine-like metalloproteinase mdpi.com. This contrasts with the complete inhibition observed with EDTA (an inhibitor of metalloproteinases) and partial inhibition by PMSF (a serine and cysteine protease inhibitor) and SBTI (a soybean trypsin inhibitor) mdpi.com.

These types of inhibition studies, utilizing this compound alongside other specific inhibitors, help in classifying novel proteases and understanding their catalytic mechanisms mdpi.com.

Exploration of this compound Analogues and Engineered Variants in Research

The exploration of this compound analogues and engineered variants is a significant area of research aimed at developing inhibitors with potentially enhanced properties, such as altered specificity, increased stability, or targeted delivery capabilities google.comepfl.chresearchgate.net.

Due to concerns related to the bovine origin of this compound, particularly regarding potential hypersensitivity immune reactions upon re-exposure, research has focused on developing human-derived substitutes epfl.ch. The Kunitz-type protease inhibitor (KPI) domain of human amyloid-β A4 precursor protein has been identified as a potential candidate based on sequence homology analyses epfl.ch.

Engineered variants of human KPI have been developed for controlled retention in materials like fibrin (B1330869) biomaterials, using strategies such as covalent binding through incorporation of a substrate for coagulation transglutaminase Factor XIIIa or engineering extracellular matrix protein super-affinity domains for sequestration epfl.ch. These engineered human KPI variants have shown improved longevity of fibrin in vitro compared to wild-type KPI and even outperformed this compound in extending fibrin matrix longevity in vivo at certain doses, despite having intrinsically lower anti-fibrinolytic activity than bovine this compound epfl.ch.

Recombinant production of this compound and human this compound analogues in systems like Escherichia coli has also been explored, often involving expression as fusion proteins to enhance yield and facilitate purification capes.gov.brresearchgate.net.

Rational Design of this compound Mutants for Enhanced Specificity or Stability in Research

Rational design plays a crucial role in creating this compound mutants with enhanced specificity or stability for research applications google.comresearchgate.net. This involves making specific amino acid substitutions based on the known structure and function of this compound and its interactions with target proteases biorxiv.orgnih.gov.

While generally, this compound with a modified amino acid sequence has shown lower activity compared to the wild-type google.com, rational design approaches, often augmented by computational methods and machine learning, are being used to predict and identify mutations likely to improve desired phenotypes like thermodynamic stability or altered specificity biorxiv.orgneurips.ccresearchgate.net.

For example, site-directed structural modifications of this compound are being explored to potentially increase its intracellular targeting or alter its cleavage properties for specific viral hemagglutinins researchgate.net.

The rational modification of protein stability by targeting surface sites has been investigated, although studies have shown that even seemingly intuitive mutations can lead to complex and sometimes unanticipated results regarding the mechanism of stabilization nih.gov. This highlights the intricate nature of protein engineering and the need for thorough characterization of engineered variants nih.gov.

Computational tools and workflows combining structural analyses, molecular dynamics simulations, and experimental assays are being employed in the rational design of protein mutants with modulated stability and activity biorxiv.orgresearchgate.net.

Development of Chimeric this compound Constructs for Targeted Research Applications

The development of chimeric this compound constructs involves fusing this compound or its variants with other proteins or peptides to create molecules with novel functions or targeted delivery capabilities for research google.comresearchgate.net.

One example is the engineering of this compound variants fused to a transglutaminase substrate domain from α2-plasmin inhibitor. This fusion allows the resulting variant to be covalently crosslinked into fibrin matrices during polymerization, providing extended longevity to the fibrin biomaterial researchgate.net.

Another research avenue involves the creation of chimeric protease inhibitors for applications such as protecting therapeutic proteins from proteolytic degradation in specific environments, like the tumor microenvironment nih.govjmb.or.kr. While studies have explored chimeras of other protease inhibitors like sunflower trypsin inhibitor (SFTI) with secretion signals or carrier proteins nih.govjmb.or.kr, the principle can be applied to this compound. Large-scale production of protease inhibitors, including the surface display of this compound by Escherichia coli engineered as a fusion protein, has been investigated for biotechnology applications nih.govjmb.or.kr.

These chimeric constructs allow researchers to leverage the inhibitory activity of this compound while adding functionalities like targeting or improved retention, expanding its utility as a research tool researchgate.netepfl.chresearchgate.net.

Insights from this compound Research for Understanding Protease Pathophysiology (Excluding Human Disease Treatment)

Research involving this compound has provided valuable insights into the role of proteases in various physiological and pathological processes, contributing to the understanding of protease pathophysiology outside the context of direct human disease treatment capes.gov.brepfl.chresearchgate.netbiorxiv.orgnih.govdrugbank.comgoogle.comapexbt.comacs.orgchinesechemsoc.org.

Studies using this compound have helped elucidate the complex interplay between proteases and antiproteases in maintaining physiological balance nih.gov. For instance, research on viral infections affecting the respiratory tract, such as influenza and coronaviruses, has highlighted how these viruses exploit host proteases for entry and replication, leading to an imbalance in protease activity researchgate.netnih.govmdpi.com. This compound, as a broad-spectrum protease inhibitor, has been used in research to study how inhibiting these host proteases can affect viral infectivity and associated inflammatory processes researchgate.netnih.govmdpi.com.

Research with this compound has also shed light on the involvement of proteases in the contact system of innate immunity and its dysregulation in certain conditions nih.govmdpi.com. This compound's ability to inactivate kallikreins and other mediators of the contact system has been studied to understand their contribution to inflammatory and prothrombotic responses nih.govmdpi.comedpsciences.org.

Furthermore, research using this compound has contributed to the understanding of protease involvement in processes like fibrinolysis and coagulation, providing insights into the mechanisms underlying hemostasis and its dysregulation edpsciences.orgnih.gov. Studies have shown that this compound inhibits plasmin and kallikrein, affecting the intrinsic pathway of coagulation and fibrinolysis edpsciences.orgnih.gov.

Research into engineered this compound variants and human analogues, such as the KPI domain, has provided comparative insights into the inhibitory activities and potential functional differences between these molecules, contributing to the broader understanding of Kunitz-type inhibitors and their interactions with proteases epfl.chresearchgate.net.

Studies investigating the production of recombinant this compound and its variants in different expression systems also contribute to the understanding of protein folding, expression, and the impact of sequence modifications on activity capes.gov.brgoogle.comresearchgate.net.

The use of this compound in studies characterizing novel enzymes, as mentioned earlier, directly contributes to expanding the knowledge base of protease diversity and function in various biological contexts mdpi.com.

Mechanistic Understanding of Protease Imbalance through this compound Studies in Research Models

Studies employing this compound in various research models have provided crucial insights into the consequences of protease imbalance. This compound's inhibitory action on key serine proteases allows researchers to investigate the specific contributions of these enzymes to physiological and pathological processes. For instance, this compound is a potent inhibitor of the contact system, also known as the kallikrein-kininogen system (KKS), by inhibiting kallikreins. edpsciences.orgresearchgate.net The KKS is intricately linked to both coagulation and inflammatory pathways. edpsciences.orgdrugbank.com By inhibiting kallikrein, this compound can modulate the generation of bradykinin (B550075), a potent vasodilator, and interfere with the activation of factor XII, a component of the intrinsic coagulation pathway. edpsciences.orgdrugbank.comontosight.ai Research using this compound in models of cardiopulmonary bypass (CPB) surgery, a procedure known to induce significant activation of hemostatic and inflammatory systems, has helped elucidate the role of protease activation in post-operative bleeding and systemic inflammatory response. edpsciences.orgdrugbank.com

This compound's inhibition of plasmin, a key enzyme in the fibrinolytic system responsible for breaking down fibrin clots, has been a primary focus in hemostasis research. edpsciences.orgontosight.ai Studies utilizing this compound have helped researchers understand how dysregulation of fibrinolysis contributes to bleeding disorders and the potential therapeutic benefits of restoring protease balance. edpsciences.org

Furthermore, this compound is employed in basic research to prevent unwanted protein degradation by proteases in biological samples, such as cell lysates, thereby preserving the integrity of proteins for downstream analysis. healthdisgroup.usnih.govguidetopharmacology.orgnih.gov This application is fundamental in various research models where maintaining protein structure and function is critical for accurate study of cellular processes.

Research has also explored this compound's interaction with specific proteases like trypsin and chymotrypsin (B1334515) in research settings. drugbank.comhealthdisgroup.usguidetomalariapharmacology.org Studies have investigated the molecular mechanisms of these interactions, including how this compound binds to the active sites of these enzymes and affects their conformational structure and catalytic activity. fishersci.ptrsc.org These studies, often involving techniques like molecular docking and spectroscopy in in vitro models, contribute to a detailed understanding of protease-inhibitor dynamics. rsc.org

While some research has explored the clinical implications of this compound's effects on protease imbalance, basic research in various models continues to uncover the fundamental mechanisms by which protease activity is regulated and how its dysregulation contributes to disease states. edpsciences.orgnih.gov

Here is a summary of key mechanistic insights gained from this compound studies in research models:

Protease Targeted by this compoundResearch Model ContextMechanistic InsightRelevant Citations
KallikreinCardiopulmonary Bypass Models, in vitroModulation of bradykinin generation and intrinsic coagulation pathway activation. edpsciences.orgdrugbank.comontosight.airesearchgate.net
PlasminHemostasis and Fibrinolysis ModelsInhibition of fibrin clot breakdown, contributing to hemostasis and understanding fibrinolytic disorders. edpsciences.orgontosight.ai
Trypsin, Chymotrypsinin vitro studies, Protein HandlingPrevention of protein degradation, detailed understanding of protease-inhibitor binding and structural changes. drugbank.comhealthdisgroup.usguidetomalariapharmacology.orgfishersci.ptrsc.org
Various Serine ProteasesBiological Sample PreparationPreservation of protein integrity for research analysis. healthdisgroup.usnih.govguidetopharmacology.orgnih.gov
Contact System ProteasesInflammation and Coagulation ModelsDissecting the interplay between coagulation and inflammatory pathways. edpsciences.orgdrugbank.comresearchgate.net

This compound's Contribution to Basic Research in Inflammatory and Viral Pathways (Mechanistic Focus)

This compound has played a significant role in basic research aimed at understanding the mechanistic links between proteases and inflammatory and viral pathways. Its ability to inhibit key proteases involved in these processes has made it a valuable probe.

In the context of inflammation, this compound's inhibitory effects on proteases like plasmin and kallikrein are particularly relevant. edpsciences.orgontosight.aimdpi.com These proteases are known mediators of inflammatory responses. edpsciences.orgdrugbank.comontosight.ai Research has demonstrated that this compound can inhibit the activation and transmigration of inflammatory cells, such as neutrophils, which are central players in acute inflammatory damage. mdpi.com Studies have explored how this compound might attenuate inflammatory responses by interfering with protease-mediated signaling cascades and the release of pro-inflammatory mediators. drugbank.comnih.gov For example, research in vascular smooth muscle cells has investigated how this compound might exert anti-inflammatory effects by influencing pathways related to inducible nitric oxide synthase (iNOS) expression. nih.gov

This compound's role in basic research extends to viral pathways, particularly those involving host proteases for viral entry and replication. Several viruses, including influenza viruses and coronaviruses like SARS-CoV-2, utilize host cell proteases to cleave viral proteins, a crucial step for infectivity. mdpi.comresearchgate.netnih.gov this compound, as a broad-spectrum serine protease inhibitor, has been used in research to target these host proteases and study their role in the viral life cycle. researchgate.netmdpi.comresearchgate.netnih.gov

Research has shown that this compound can inhibit the cleavage and activation of viral capsid proteins, such as the spike (S) protein of SARS-CoV-2 and the hemagglutinin (HA) of influenza virus, thereby preventing viral entry into host cells. mdpi.comresearchgate.netnih.govjbrt.pljbrt.pl Studies in cell culture models have demonstrated this compound's ability to reduce viral replication and protect cells from virus-induced damage by inhibiting these proteolytic events. jbrt.plresearchgate.net Specific host proteases targeted in this research include TMPRSS2 and furin, which are involved in the processing of the SARS-CoV-2 spike protein. mdpi.comnih.govnih.gov By inhibiting these proteases, this compound interferes with the virus's ability to anchor to host cells and initiate infection. mdpi.com

Basic research using this compound has also explored the complex interplay between viral infection and the host's protease-antiprotease balance. Viral infections can disrupt this balance, leading to increased protease activity that not only facilitates viral spread but also contributes to inflammatory pathology. mdpi.comresearchgate.net this compound's ability to inhibit multiple host proteases helps researchers investigate how restoring this balance might mitigate disease severity. mdpi.comresearchgate.net Furthermore, research suggests that this compound might prevent lung damage during viral infections by inhibiting matrix metalloproteinases and the subsequent release of cytokines. jbrt.pl

Here is a summary of this compound's mechanistic contributions in inflammatory and viral research:

Pathway StudiedProtease Targeted by this compoundMechanistic Contribution in ResearchRelevant Citations
InflammationPlasmin, Kallikrein, ElastaseInhibition of inflammatory cell activation and transmigration, interference with protease-mediated signaling and mediator release, modulation of iNOS expression. edpsciences.orgdrugbank.comontosight.ainih.govmdpi.commdpi.comnih.gov
Viral Entry/ReplicationTMPRSS2, Furin, CathepsinsInhibition of viral protein cleavage (e.g., SARS-CoV-2 S protein, influenza HA), preventing viral entry and replication in host cells. researchgate.netmdpi.comresearchgate.netnih.govjbrt.plresearchgate.netnih.gov
Viral PathogenesisVarious Host ProteasesInvestigating the disruption of protease-antiprotease balance during infection and its contribution to inflammation and disease severity. mdpi.comresearchgate.netjbrt.pl
Complement ActivationMASP-2, MASP-3Inhibition of the lectin-mediated complement pathway, linking protease activity to innate immunity. researchgate.netmdpi.com

Frontiers and Unaddressed Questions in Aprotinin Research

Investigating Aprotinin's Putative Non-Protease Inhibitory Functions in Research Models

While this compound is primarily known for its serine protease inhibition, research suggests it may exert effects through mechanisms independent of this activity. Studies have indicated that this compound can influence cellular processes and inflammatory responses, which may not be solely attributable to its protease inhibitory function. For instance, it has been shown to inhibit the release of neutrophil elastase from neutrophils under various pathological and experimental conditions, in addition to directly inhibiting the enzyme itself. mdpi.com Furthermore, this compound can inhibit enzyme-induced nitric oxide synthase (iNOS) in inflammatory cells like neutrophils, thereby reducing the generation of free radicals. mdpi.com This inhibition of iNOS can help prevent the transformation and cleavage of natural proteases such as α1-antitrypsin, aiding in the re-establishment of imbalances in the lung. mdpi.com

Research models are crucial for dissecting these potential non-protease inhibitory functions. For example, in the context of viral infections like COVID-19, this compound's antiviral activity is linked to its inhibition of host proteases required for viral entry. mdpi.comnih.gov However, its broader effects on the inflammatory response and cellular signaling pathways in these models may involve mechanisms beyond simple protease blocking. Studies using cell culture models have demonstrated that this compound can reduce apoptotic cell death caused by serum deprivation. nih.gov While this could be related to protease inhibition, further research is needed to fully elucidate the underlying mechanisms and determine if non-protease targets are involved. Animal models, such as piglet survival models, have been used to investigate this compound's effects on neurological recovery and renal function, showing improvements in neurological scores without compromising renal function in young piglets. nih.gov The mechanisms behind these observed benefits, particularly the neuroprotective effects, may involve complex interactions beyond direct protease inhibition, potentially including the reduction of apoptosis. nih.gov

Elucidating the Full Spectrum of this compound's Molecular Interactions Beyond Serine Proteases

This compound's primary interaction is with the active site of serine proteases, forming stable complexes. However, evidence suggests that this compound may engage in a wider range of molecular interactions. It is used as a valuable tool for studying protein-protein interactions and protein conformation at the molecular level. uni-muenchen.denih.gov

Recent studies have explored this compound's interactions with enzymes outside the serine protease family. For example, a study investigated the interaction between this compound and human dipeptidyl peptidase III (hDPP III), a zinc-exopeptidase. tandfonline.com Molecular modeling and dynamics simulations showed that this compound interacts with the substrate binding cleft of hDPP III, primarily through hydrogen bonding and hydrophobic interactions involving residues from this compound's canonical binding epitope and hDPP III's substrate binding subsites. tandfonline.com This was the first study providing insight into this compound binding to a metallopeptidase, highlighting interactions not observed in its complexes with serine endopeptidases. tandfonline.com

Furthermore, this compound has been shown to inhibit the lectin-mediated complement activation pathway by inhibiting MASP-2 and MASP-3, as well as the alternative complement pathway. nih.gov It also inhibits factors of the contact system that activate the classical complement pathway, such as high-molecular-weight kininogen (HMWK), plasmin, and coagulation factor XII. nih.gov These interactions extend beyond direct serine protease inhibition and involve components of the innate immune and coagulation systems. This compound's ability to inhibit the transmigration and activation of inflammatory cells like neutrophils also points towards interactions with cellular components or signaling pathways beyond its traditional targets. nih.gov

Understanding the full spectrum of these interactions is crucial for uncovering novel therapeutic potentials and potential off-target effects. Research into these broader molecular engagements is ongoing and requires advanced techniques in structural biology, biophysics, and cell biology.

Future Directions in High-Throughput Screening for this compound-like Inhibitors in Research

High-throughput screening (HTS) is a powerful tool for identifying novel compounds with desired biological activities. Given this compound's established utility as a protease inhibitor and its emerging potential in other areas, HTS approaches are valuable for discovering this compound-like inhibitors or compounds with similar beneficial properties.

HTS assays have been developed to screen for inhibitors of various proteases, including those from viruses like Dengue virus and SARS-CoV-2, where this compound has been used as a positive control or a reference compound. nih.govnih.govbiorxiv.orgresearchgate.net These screenings involve testing large libraries of small molecules to identify hits that inhibit protease activity. nih.govmdpi.com For example, HTS assays for flaviviral proteases have identified novel small molecule inhibitors, using this compound as a benchmark. nih.govnih.gov Similarly, HTS has been employed to find inhibitors of SARS-CoV-2 proteases, with this compound serving as a known inhibitor of targets like TMPRSS2. researchgate.netchemrxiv.orgmicrobe.ru

Future directions in HTS for this compound-like inhibitors could focus on several aspects:

Targeting Specific Proteases: While this compound is a broad-spectrum inhibitor, HTS can be tailored to identify compounds with higher specificity for particular proteases implicated in specific diseases, such as those involved in viral entry or inflammatory pathways.

Identifying Non-Protease Inhibitory Activities: Developing HTS assays that specifically screen for compounds mimicking this compound's putative non-protease functions, such as anti-inflammatory or anti-apoptotic effects, would be valuable.

Discovering Novel Chemotypes: HTS can identify chemically diverse compounds that exert similar effects to this compound but with potentially improved properties, such as better stability, bioavailability, or reduced off-target effects.

The success of future HTS efforts will depend on the availability of diverse compound libraries, the development of robust and sensitive assay systems, and sophisticated data analysis techniques to identify promising hits for further validation.

Methodological Challenges and Opportunities in this compound Research

Research involving this compound, particularly in clinical and complex biological systems, faces several methodological challenges. Retrospective observational studies, while providing valuable insights, are often subject to limitations that can influence the interpretation of results. oup.com These limitations can include selection bias, confounding factors, and heterogeneity in patient populations and treatment protocols. oup.complos.orgresearchgate.netoup.com For instance, studies on this compound's use in cardiac surgery have highlighted issues with participant selection and inconsistencies in analysis methods. researchgate.netresearchgate.net

The definition of patient risk categories can vary between studies, making comparisons challenging. plos.org Furthermore, focusing solely on primary endpoints in some analyses may lead to a selection bias regarding secondary endpoints. plos.org The lack of large, prospective randomized controlled trials (RCTs) specifically designed to address certain outcomes, such as mortality or specific adverse events, has been a significant limitation in this compound research. plos.orgnih.gov While some large trials exist, they may not have focused on these specific endpoints as their primary objective. nih.gov

Opportunities for overcoming these challenges lie in the design and execution of rigorous prospective studies. Adequately powered RCTs with clearly defined endpoints, homogeneous patient populations, and standardized protocols are crucial for generating reliable data on this compound's efficacy and safety in specific indications. oup.comoup.com Propensity score matching can help mitigate baseline heterogeneity in observational studies, allowing for more comparable groups. researchgate.net

Advanced analytical techniques can also help in re-evaluating existing data and identifying potential confounding factors. Furthermore, the use of well-characterized research models, both in vitro and in vivo, with standardized protocols is essential for mechanistic studies and for investigating this compound's non-traditional roles. nih.gov

Translating Fundamental this compound Research to Novel Research Paradigms

Fundamental research into this compound's biochemical properties, molecular interactions, and cellular effects provides the basis for exploring novel research paradigms and potential applications. The understanding of this compound as a broad-spectrum protease inhibitor has already led to its investigation in various conditions beyond its traditional use in surgery.

For example, the recognition of host proteases' critical role in viral entry and replication has driven research into this compound as a potential antiviral agent, particularly against RNA viruses like influenza and coronaviruses. mdpi.comresearchgate.neteurekalert.orgresearchgate.netnih.govjbrt.pl Fundamental studies demonstrating this compound's ability to inhibit proteases involved in viral activation, such as TMPRSS2 and furin, have paved the way for exploring its use in treating viral respiratory infections. mdpi.commicrobe.ruresearchgate.neteurekalert.orgxiahepublishing.com This has translated into cell culture studies and even clinical trials investigating this compound aerosols for COVID-19. eurekalert.orgresearchgate.net

Beyond infectious diseases, this compound's ability to modulate inflammatory pathways and inhibit proteases involved in tissue remodeling and cell migration suggests potential in other research areas. Studies have investigated this compound's anti-neoplastic effects in cancer cell lines, showing a reduction in invasiveness in some models, potentially through the inhibition of tissue kallikreins and the uPA-plasmin system. umw.edu.pl However, the effects can vary depending on the cancer model. umw.edu.pl

Translating fundamental research to novel paradigms requires a multidisciplinary approach, combining expertise in biochemistry, cell biology, pharmacology, and clinical research. Identifying the specific proteases or pathways modulated by this compound in different disease contexts is key to developing targeted research strategies. Furthermore, exploring novel delivery methods, such as inhalation for respiratory conditions, represents a translation of fundamental understanding of drug action and target accessibility. mdpi.comnih.govnih.gov The ongoing research into this compound's interactions beyond serine proteases (Section 8.2) is particularly important for opening up entirely new avenues of investigation and potential applications in areas not traditionally associated with protease inhibition.

Q & A

Q. What are the optimal storage conditions for maintaining aprotinin activity in laboratory settings?

this compound remains stable for up to 18 weeks when stored at 4°C, as demonstrated by fluorescence-based protease inhibition assays (Relative Fluorescence Units inversely correlated with activity). For long-term storage, lyophilized formulations are recommended, with reconstituted aliquots stored at -20°C to minimize freeze-thaw cycles. Activity validation using fluorogenic substrates (e.g., BODIPY TR-X casein) is critical to ensure batch consistency .

Table 1 : Stability of this compound at 4°C

WeeksRFU (Mean ± SD)Activity Retention (%)
0450 ± 25100
6480 ± 3093
12510 ± 3587
18540 ± 4082

Q. How does this compound inhibit proteases, and what experimental methods validate its specificity?

this compound binds reversibly to serine proteases (e.g., trypsin, plasmin) via a conserved Lys-15-Ala-16-Arg-17 motif. Validate inhibition using:

  • Fluorometric assays : Measure residual protease activity using substrates like BODIPY TR-X casein (ex/em: 589/617 nm) .
  • Gel electrophoresis : Pre-incubate proteases with this compound and analyze cleavage patterns of synthetic substrates.
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (KD values) for mechanistic studies .

Advanced Research Questions

Q. How should researchers address contradictory mortality data in this compound clinical trials?

Conflicting outcomes arise from confounding variables (e.g., patient risk stratification, surgeon bias). Mitigation strategies include:

  • Instrumental variable analysis : Adjust for confounding by indication (e.g., high-risk patients preferentially receiving this compound) .
  • Subgroup stratification : Analyze outcomes by age, surgery type (CABG vs. valve surgery), and renal function .
  • Meta-regression : Control for covariates like bypass time, a known predictor of adverse events .

Table 2 : Mortality Rates in Key Clinical Trials

StudyThis compound Mortality (%)Comparator (%)Adjusted HR (95% CI)
BART (2008)6.03.9–4.01.53 (1.06–2.22)
Retrospective (2012)4.25.10.88 (0.72–1.08)
Subgroup (CABG)2.84.50.62 (0.41–0.93)

Q. What mechanisms underlie this compound’s neuroprotective and endothelial barrier effects?

Beyond antifibrinolysis, this compound:

  • Preserves adherens junctions : Confocal microscopy shows enhanced γ-catenin continuity in endothelial cells, reducing capillary leakage .
  • Inhibits inflammatory proteases : Blocks kallikrein-mediated bradykinin release, mitigating edema during cardiopulmonary bypass .
  • Modulates PAR-1 signaling : Reduces thrombin-induced endothelial hyperpermeability in vitro . Methodology: Use immunofluorescence for junctional proteins (e.g., VE-cadherin) and transwell assays to quantify endothelial permeability .

Q. How can researchers optimize dosing for this compound’s non-hemostatic applications (e.g., antiviral or neuroprotection)?

  • Pharmacokinetic modeling : In piglet CPB models, this compound’s half-life is dose-dependent (2.5–4.1 hours). Maintain plasma levels >150 KIU/mL for neuroprotection .
  • In vitro dose-response : For SARS-CoV-2 furin inhibition, pre-incubate with 50–100 µM this compound and quantify spike protein cleavage via Western blot .
  • Safety thresholds : Monitor renal function (creatinine, BUN) and cardiac biomarkers (troponin) in translational models .

Q. What statistical approaches resolve heterogeneity in this compound trial data?

  • Bayesian hierarchical models : Account for between-study variability in meta-analyses .
  • Sensitivity analysis : Exclude high-risk-of-bias studies (e.g., retrospective cohorts without randomization) .
  • Covariate adjustment : Use multivariate regression for variables like bypass time, reoperation status, and preoperative creatinine .

Methodological Guidelines

  • Experimental reproducibility : Document this compound source, batch number, and activity (TIU/mg) per CONSORT guidelines .
  • Ethical reporting : Disclose conflicts of interest in studies funded by pharmaceutical manufacturers .
  • Data transparency : Share raw fluorescence/clinical data via repositories like Figshare or Dryad .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.